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Acetazolamide(1-)

Cat. No.: B1263802
M. Wt: 221.2 g/mol
InChI Key: PPCFSEIOYQJRDN-UHFFFAOYSA-M
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Description

Historical Context of Acetazolamide's Discovery and Initial Biochemical Characterization

The journey of acetazolamide (B1664987) begins in the mid-20th century, rooted in observations of the physiological effects of sulfonamides. The impetus for its development arose from the discovery in the late 1940s that the antibacterial agent sulfanilamide (B372717) exhibited weak inhibitory activity against the enzyme carbonic anhydrase, leading to a diuretic effect. aasm.org This finding sparked a dedicated research effort to synthesize more potent and specific inhibitors.

In 1951, the synthesis of acetazolamide (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) was patented, a culmination of work by scientists at Lederle Laboratories (now part of Pfizer). aasm.orgbritannica.com Initially introduced as a diuretic in the early 1950s, its biochemical characterization quickly identified it as a potent inhibitor of carbonic anhydrase (CA). taylorandfrancis.comavma.org This enzyme, a zinc-containing metalloenzyme, was found to be crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton (CO₂ + H₂O ⇌ H₂CO₃ ⇌ HCO₃⁻ + H⁺). tandfonline.com The inhibition of this fundamental reaction was established as the primary mechanism of acetazolamide's action, leading to alterations in ion and fluid transport in various tissues, most notably the kidney. nih.govresearchgate.net Its introduction into ophthalmology in 1954 for glaucoma management further solidified its importance, based on its ability to inhibit CA in the eye and reduce aqueous humor production. taylorandfrancis.com

Overview of Acetazolamide's Significance as a Chemical Probe in Enzyme Biology and Physiological Regulation

Acetazolamide's high affinity and specificity for carbonic anhydrase have made it an indispensable chemical probe for studying the enzyme's function and the physiological processes it governs. As a non-bacteriostatic sulfonamide, its effects are distinctly pharmacological, allowing researchers to isolate the roles of CA in complex biological systems. sigmaaldrich.com

In enzyme biology, acetazolamide is a classic model inhibitor. Its interaction with the zinc ion at the core of the CA active site is a well-characterized example of non-competitive inhibition, providing a textbook case for enzyme kinetics studies. researchgate.netscilit.comjci.org The availability of numerous human CA isoforms (at least 15 are known, including cytosolic, membrane-bound, and mitochondrial forms) has made acetazolamide a crucial tool for differentiating their roles. aasm.org By comparing the varying inhibition constants (Kᵢ) of acetazolamide against different isoforms, researchers can infer the physiological contribution of each enzyme type in specific tissues like the kidney, brain, and eye. tandfonline.comnih.govmdpi.com

Its use as a probe extends to physiological regulation. In renal physiology, acetazolamide helps elucidate the mechanisms of bicarbonate reabsorption and urine alkalinization in the proximal tubule. tandfonline.comresearchgate.net In neuroscience, it is used as an investigative tool to study cerebral blood flow (CBF) and cerebrospinal fluid (CSF) dynamics, as its inhibitory action leads to vasodilation and reduced CSF production. sigmaaldrich.comoup.com This "acetazolamide challenge" is a standard method in physiological and clinical research to assess cerebrovascular reactivity.

Table 1: Inhibition Constants (Kᵢ) of Acetazolamide against Human Carbonic Anhydrase (hCA) Isoforms

IsoformKᵢ (nM)Primary Location/FunctionReference(s)
hCA I 250Red blood cells nih.govmdpi.com
hCA II 12Cytosolic; widespread, high activity tandfonline.comtandfonline.com
hCA IV 74Membrane-bound; kidney, lung tandfonline.comtandfonline.com
hCA VII 2.5Cytosolic; central nervous system mdpi.com
hCA IX 25-43Transmembrane; tumor-associated nih.gov
hCA XII 5.7Transmembrane; tumor-associated nih.gov

This table presents a selection of inhibition constants to illustrate the differential affinity of acetazolamide for various CA isoforms. Values can vary slightly between studies based on experimental conditions.

Scope and Research Trajectories for Acetazolamide in Contemporary Academic Investigations

Despite being a well-established compound, acetazolamide continues to be at the forefront of diverse research areas. Contemporary investigations are leveraging its known mechanisms to explore new applications and to further understand complex pathologies.

One significant trajectory is in oncology . The discovery that certain CA isoforms, particularly the transmembrane hCA IX and hCA XII, are overexpressed in hypoxic tumors has made them attractive therapeutic targets. nih.gov These enzymes help cancer cells manage the acidic tumor microenvironment, promoting survival and metastasis. Acetazolamide and its derivatives are being actively studied as probes and potential lead compounds to inhibit these tumor-associated CAs. nih.gov

Another emerging field is anti-infective research . Carbonic anhydrases are also present and essential in many pathogenic bacteria and fungi. mdpi.com Researchers are investigating acetazolamide's ability to inhibit these microbial CAs, which could disrupt the pathogen's metabolism and survival. This presents a novel strategy to combat antibiotic-resistant organisms by targeting a different biochemical pathway than traditional antibiotics. mdpi.com

In neuroscience , beyond its established use in epilepsy and intracranial hypertension research, acetazolamide is being investigated in the context of other neurological disorders. researchgate.netresearchgate.net Its ability to modulate pH, ion channel activity, and cerebral blood flow is being explored for potential relevance in conditions like Alzheimer's disease and neuropathic pain. researchgate.net

Furthermore, advanced research is being conducted on its fundamental pharmacokinetics and its use as a novel tool in clinical trials. Studies using microdoses of acetazolamide are exploring its potential as a reliable and non-invasive marker for medication adherence, owing to its predictable excretion profile. nih.govnih.gov

Table 2: Selected Pharmacokinetic Parameters of Acetazolamide in Humans

ParameterValueStudy ContextReference(s)
Time to Peak Plasma Concentration 0.2 - 8 hoursOral administration tandfonline.com
Elimination Half-Life (Plasma) ~6 - 10 hoursTherapeutic dose tandfonline.com
Elimination Half-Life (Plasma) 24.5 ± 5.6 hoursMicrodose (15 mg) nih.gov
Protein Binding High- researchgate.net
Metabolism Largely unmetabolized- tandfonline.comnih.gov
Excretion Primarily renal- tandfonline.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N4O3S2- B1263802 Acetazolamide(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N4O3S2-

Molecular Weight

221.2 g/mol

IUPAC Name

(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide

InChI

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H3,5,6,7,9,10,11)/p-1

InChI Key

PPCFSEIOYQJRDN-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-]

Origin of Product

United States

Molecular Mechanisms of Action of Acetazolamide

Direct Inhibition of Carbonic Anhydrase Enzymes

Acetazolamide(1-) primarily exerts its effects through the direct inhibition of a family of metalloenzymes known as carbonic anhydrases (CAs). cancer.govnih.gov These enzymes are crucial for a variety of physiological processes, including acid-base balance and the transport of carbon dioxide. wikipedia.org The inhibitory action of acetazolamide (B1664987) is a consequence of its specific interaction with the enzyme's active site, disrupting the normal catalytic cycle.

Fundamental Principles of Carbonic Anhydrase Catalysis

Carbonic anhydrases are remarkably efficient enzymes that catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). wikipedia.orgmdpi.com This reaction, while capable of occurring spontaneously, is too slow to meet the body's metabolic demands without enzymatic catalysis. mdpi.com The catalytic process of α-carbonic anhydrases, the class found in mammals, occurs in two principal stages within a deep active site pocket. mdpi.comnih.govcdnsciencepub.com

At the core of carbonic anhydrase's catalytic machinery is a single zinc ion (Zn²⁺), which is indispensable for its enzymatic activity. wikipedia.orgnumberanalytics.comredalyc.org This classifies carbonic anhydrase as a metalloenzyme. wikipedia.org The Zn²⁺ ion is situated at the bottom of a 15-Å deep active site cavity and is coordinated in a tetrahedral geometry by the imidazole (B134444) rings of three highly conserved histidine residues and a water molecule (or a hydroxide (B78521) ion, depending on the pH). nih.govnumberanalytics.commdpi.com

The primary role of the Zn²⁺ ion is to function as a potent Lewis acid. nih.gov It withdraws electrons from the coordinated water molecule, significantly lowering the pKa of this water from approximately 7-8 to a lower value. wikipedia.org This polarization facilitates the deprotonation of the water molecule to generate a zinc-bound hydroxide ion (Zn-OH⁻), a powerful nucleophile that is central to the catalytic mechanism. nih.govcdnsciencepub.com The stability and versatility of the Zn²⁺ ion, which is not subject to redox reactions, make it an ideal cofactor for this hydration reaction. nih.gov

The catalytic cycle for CO₂ hydration is initiated by the zinc-bound hydroxide ion. nih.govplos.org The mechanism involves the following key steps:

Nucleophilic Attack: The highly nucleophilic hydroxide ion attacks the electrophilic carbon atom of a CO₂ molecule that has entered the active site. wikipedia.orgclinandmedimages.orgebi.ac.uk This interaction is facilitated by the enzyme's structure, which features a hydrophobic pocket that positions the CO₂ substrate in close proximity to the zinc-hydroxide species. wikipedia.org

Formation of Bicarbonate: The nucleophilic attack results in the formation of a bicarbonate ion (HCO₃⁻) that remains transiently coordinated to the zinc ion. nih.govnsf.gov

Product Displacement: The newly formed bicarbonate ion is then displaced from the zinc coordination sphere by an incoming water molecule from the solvent. cdnsciencepub.comresearchgate.net This releases the bicarbonate product and regenerates the zinc-water complex, preparing the enzyme for the next catalytic cycle. nih.govcdnsciencepub.com

Two main pathways have been proposed for the conversion of the initial adduct to the final bicarbonate product: the Lipscomb and Lindskog mechanisms. clinandmedimages.orgnsf.gov Both begin with the nucleophilic attack of the zinc-bound hydroxide on CO₂. clinandmedimages.orgnsf.gov The Lindskog mechanism, which involves the breakage of a bicarbonate-metal oxygen bond followed by rotation, is considered more energetically favorable. clinandmedimages.orgnsf.gov

The second and often rate-limiting stage of the catalytic cycle is the regeneration of the nucleophilic zinc-hydroxide species. cdnsciencepub.comresearchgate.net This requires the removal of a proton from the newly bound water molecule. cdnsciencepub.complos.org This proton cannot be released directly into the bulk solvent at a sufficient rate. Instead, the enzyme utilizes a proton shuttle mechanism. researchgate.net

For many carbonic anhydrase isozymes, such as the highly efficient human carbonic anhydrase II, a specific histidine residue (His64) located at the entrance of the active site cavity acts as the proton shuttle. researchgate.netroaldhoffmann.comfrontiersin.org The proton from the zinc-bound water is transferred intramolecularly to the imidazole side chain of His64. cdnsciencepub.comresearchgate.net His64 then transfers the proton to buffer molecules in the surrounding solution. cdnsciencepub.comresearchgate.net This proton transfer step is the rate-determining step for the maximal turnover of the enzyme. cdnsciencepub.comresearchgate.netroaldhoffmann.com At high buffer concentrations, the intramolecular proton transfer from the zinc-bound water to the shuttle residue is rate-limiting, while at low buffer concentrations, the transfer of the proton from the shuttle to the buffer becomes the bottleneck. roaldhoffmann.comfrontiersin.org

Table 1: Key Steps in Carbonic Anhydrase Catalysis
StepDescriptionKey ComponentsSignificance
1. Deprotonation of Zinc-Bound WaterThe Zn²⁺ cofactor lowers the pKa of a coordinated water molecule, facilitating its deprotonation to form a reactive hydroxide ion (OH⁻). wikipedia.orgnih.govZn²⁺, Water, Histidine residuesGenerates the potent nucleophile required for catalysis. nih.gov
2. CO₂ Binding and Nucleophilic AttackA CO₂ molecule binds in a hydrophobic pocket near the active site, where it is attacked by the zinc-bound hydroxide ion. wikipedia.orgebi.ac.ukZn-OH⁻, CO₂Formation of a transient zinc-bicarbonate intermediate. nih.govnsf.gov
3. Bicarbonate ReleaseThe bicarbonate product is displaced from the zinc ion by an incoming water molecule. cdnsciencepub.comHCO₃⁻, WaterReleases the product and regenerates the initial state of the active site. nih.gov
4. Proton Transfer (Regeneration)A proton is transferred from the new zinc-bound water to the bulk solution via a proton shuttle (e.g., His64). cdnsciencepub.comresearchgate.netZn-H₂O, His64, Buffer moleculesRate-limiting step that regenerates the active form of the enzyme for the next cycle. cdnsciencepub.comresearchgate.net

Inhibition Kinetics of Acetazolamide with Carbonic Anhydrases

Acetazolamide is a potent inhibitor of carbonic anhydrase isoforms. tandfonline.com Its sulfonamide (SO₂NH₂) group is crucial for its inhibitory activity. innovareacademics.in The deprotonated sulfonamide anion binds directly to the catalytic zinc ion, displacing the water molecule or hydroxide ion that is essential for the hydration of carbon dioxide. innovareacademics.innih.gov

The precise classification of acetazolamide's inhibition mode has been a subject of discussion in scientific literature, with various studies providing evidence for different kinetic behaviors.

Evidence for Competitive Inhibition: Several studies support a competitive inhibition mechanism. X-ray crystallography has shown that acetazolamide binds directly in the enzyme's active site, with the sulfonamide group's nitrogen atom acting as a fourth ligand to the zinc ion, a hallmark of competitive inhibition. nih.govrcsb.org This binding physically obstructs the access of the substrate, CO₂, to the catalytic center. innovareacademics.innih.gov Kinetic studies with bovine carbonic anhydrase II have also suggested that the acetazolamide binding site is equivalent to the catalytic site, leading to a competitive inhibition pattern. nih.govresearchgate.net

Evidence for Non-Competitive Inhibition: Conversely, other sources classify acetazolamide as a non-competitive inhibitor. cancer.govmedicoapps.orgmycancergenome.orgnih.gov In a classical non-competitive model, the inhibitor binds to a site distinct from the active site (an allosteric site), affecting the enzyme's turnover number (Vmax) without altering its substrate affinity (Km). This classification may arise from the very tight binding of acetazolamide to the active site, which can, under certain experimental conditions, produce kinetic data that resembles non-competitive inhibition. The inhibition is considered reversible, though the strong interaction results in a long-lasting effect. tandfonline.commedicoapps.org

The apparent discrepancy may be reconciled by considering the nature of acetazolamide's interaction. It is a very strong, active-site-directed inhibitor. tandfonline.com While its mechanism of physically blocking the active site is fundamentally competitive, the resulting kinetics can be complex and may not always fit the ideal Michaelis-Menten model for simple competitive inhibition, leading to its characterization as non-competitive in some contexts. For instance, studies on extracellular carbonic anhydrase in skeletal muscle showed rapid inhibition, with a half-maximal effect (IC50) at a concentration of 1 x 10⁻⁶ M. nih.gov The inhibition constants (Ki) are very low, for example, 12 nM for the cytosolic human CA II and 74 nM for the membrane-bound hCA IV, indicating a high affinity of the inhibitor for the enzyme. tandfonline.com

Table 2: Comparison of Inhibition Modes for Acetazolamide
Inhibition ModeMechanism of ActionSupporting EvidenceEffect on Kinetic Parameters
CompetitiveInhibitor binds directly to the active site, competing with the substrate (CO₂). nih.govX-ray crystallography shows acetazolamide's sulfonamide group coordinated to the active site zinc. nih.govrcsb.org Kinetic studies indicate the inhibitor binding site is equivalent to the catalytic site. nih.govresearchgate.netVmax remains unchanged; Km increases. medicoapps.org
Non-CompetitiveInhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency. medicoapps.orgClassified as non-competitive in various pharmacological and review articles. cancer.govmycancergenome.orgnih.gov This may be due to the very tight, slow-dissociating binding that can alter kinetic profiles.Vmax decreases; Km remains unchanged. medicoapps.org
Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50) for Carbonic Anhydrase Isoforms

The inhibitory potency of acetazolamide against various carbonic anhydrase (CA) isoforms is quantified by determining its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values vary across different isoforms, reflecting the specific structural and chemical environments of their active sites.

Studies have reported a range of Ki and IC50 values for acetazolamide against several human (h) and non-human CA isoforms. For instance, acetazolamide is a potent inhibitor of the cytosolic isoform hCA II with a Ki of 12 nM, while its inhibition of the membrane-bound hCA IV is less potent, with a Ki of 74 nM. tandfonline.comtandfonline.com In another study, the Ki values for hCA I and hCA II were determined to be 6.76 nM and 5.85 nM, respectively. tandfonline.com The tumor-associated isoform hCA IX is also effectively inhibited by acetazolamide, with reported Ki values of 25 nM and an IC50 of 30 nM. nih.govmedchemexpress.com For the cytosolic isoform hCA VII, acetazolamide shows high affinity with a Ki reported to be in the range of 2.1-3.5 nM. nih.gov The inhibitory effect of acetazolamide has also been characterized for bovine CA-II, with a reported Kd of 54.0 +/- 3.4 nM. nih.gov

The table below provides a summary of the reported inhibition constants for acetazolamide against various carbonic anhydrase isoforms.

IsoformKi (nM)IC50 (µM)Source
hCA I6.76 ± 2.55- tandfonline.com
hCA I250- nih.gov
hCA II12- tandfonline.comtandfonline.com
hCA II5.85 ± 2.56- tandfonline.com
hCA IV74- tandfonline.comtandfonline.comresearchgate.net
hCA VII2.1 - 3.5- nih.gov
hCA IX250.03 nih.govmedchemexpress.com
hCA XII5.7- nih.gov
Bovine CA II54.0 ± 3.4 (Kd)18.6 ± 0.4 nih.govnih.gov
European Seabass GCA27020 dergipark.org.tr
European Seabass LCA21014 dergipark.org.tr
Coccomyxa β-CA1000- plos.org
Burkholderia pseudomallei β-CA745- mdpi.com
Analysis of Association and Dissociation Rate Constants of Acetazolamide-Enzyme Complexes

The kinetics of acetazolamide binding to carbonic anhydrase II (CAII) have been characterized by determining the association (kon) and dissociation (koff) rate constants. One study involving multiple investigators using Biacore technology reported averaged association and dissociation rate constants for acetazolamide binding to CAII. nih.gov The averaged kon was 3.1 ± 1.6 x 106 M-1s-1, and the averaged koff was 6.7 ± 2.5 x 10-2 s-1. nih.gov These values corresponded to an average equilibrium dissociation constant (KD) of 2.6 ± 1.4 x 10-8 M. nih.gov

Another study using OpenSPR™ technology to measure the binding kinetics of acetazolamide to CAII reported a kon of 4.9e5 ± 6.9e2 M-1s-1 and a koff of 1.23e-2 ± 7.0e-6 s-1, resulting in a KD of 2.51e-8 ± 5.0e-11 M. nicoyalife.com It has been noted that for sulfonamides like acetazolamide, the inhibitory activity, which is reflected by the KI, is primarily a function of the association rate. nih.gov

The table below summarizes the kinetic constants for the interaction of acetazolamide with Carbonic Anhydrase II.

ParameterValue (Biacore)Value (OpenSPR™)Source
kon (M-1s-1) 3.1 ± 1.6 x 1064.9 x 105 ± 6.9 x 102 nih.govnicoyalife.com
koff (s-1) 6.7 ± 2.5 x 10-21.23 x 10-2 ± 7.0 x 10-6 nih.govnicoyalife.com
KD (M) 2.6 ± 1.4 x 10-82.51 x 10-8 ± 5.0 x 10-11 nih.govnicoyalife.com
Stoichiometry of Acetazolamide Binding to Carbonic Anhydrases

The stoichiometry of acetazolamide binding to carbonic anhydrases has been investigated to understand the molar ratio at which the inhibitor interacts with the enzyme. Studies on bovine carbonic anhydrase II have indicated that the binding of acetazolamide to the protein occurs in a 1:1 ratio, meaning one mole of acetazolamide binds per mole of the protein. researchgate.net This 1:1 stoichiometry is a well-established characteristic for this particular system. researchgate.net Neutron and X-ray diffraction studies of human carbonic anhydrase II in complex with acetazolamide also support a monomeric biological assembly with a single acetazolamide molecule bound in the active site. rcsb.orgrcsb.org

Differential Inhibition Profiles Across Carbonic Anhydrase Isoforms

Acetazolamide exhibits varying degrees of inhibitory activity against the different isoforms of carbonic anhydrase. This differential inhibition is of significant pharmacological interest as it can lead to isoform-specific therapeutic effects.

Studies on Human Cytosolic Carbonic Anhydrases (e.g., hCA I, hCA II, hCA VII)

Acetazolamide demonstrates potent inhibition of several human cytosolic carbonic anhydrase isoforms, though with differing affinities. It is a strong inhibitor of hCA II, the most physiologically predominant cytosolic isoform, with reported Ki values in the low nanomolar range, such as 12 nM and 5.85 nM. tandfonline.comtandfonline.comtandfonline.com The inhibition of hCA I is also significant, with reported Ki values of 250 nM and 6.76 nM. tandfonline.comnih.gov

Human carbonic anhydrase VII (hCA VII) is another cytosolic isoform that is highly sensitive to acetazolamide. nih.gov Inhibition studies have shown that acetazolamide binds to hCA VII with high affinity, with Ki values reported to be in the range of 2.1-3.5 nM. nih.gov The potent inhibition of hCA VII is considered relevant to the anticonvulsant properties of sulfonamide inhibitors. The inhibition profile of hCA VII is notably different from that of other cytosolic isoforms, which may allow for the design of more selective inhibitors. nih.gov

Investigations of Membrane-Bound Carbonic Anhydrases (e.g., hCA IV, hCA IX, hCA XII)

Acetazolamide also inhibits membrane-bound carbonic anhydrase isoforms, which are important therapeutic targets in various diseases. Human CA IV, present in the renal proximal tubule, is inhibited by acetazolamide with a Ki of 74 nM. tandfonline.comtandfonline.comresearchgate.net This inhibition is about six times weaker than its inhibition of the cytosolic hCA II. tandfonline.comtandfonline.com

The tumor-associated isoforms hCA IX and hCA XII are also targets of acetazolamide. For hCA IX, which is overexpressed in many hypoxic tumors, acetazolamide shows potent inhibition with a reported Ki of 25 nM. nih.gov Another study reported an IC50 value of 30 nM for hCA IX. medchemexpress.com Human CA XII is also effectively inhibited by acetazolamide, with a reported Ki of 5.7 nM. nih.gov The inhibition of these tumor-associated isoforms is a key area of research for the development of anticancer therapies.

Acetazolamide Interactions with Bacterial and Algal Beta-Class Carbonic Anhydrases (e.g., from Mycobacterium tuberculosis, Coccomyxa)

Acetazolamide's inhibitory action extends to non-alpha class carbonic anhydrases, such as the beta-class (β-CA) enzymes found in bacteria and algae. However, its affinity for β-CAs is generally lower than for α-CAs. For instance, the Ki of acetazolamide binding to β-CA from the green alga Coccomyxa is 1 µM, which is significantly higher than its Ki for human α-CAs. plos.org Structural studies of the Coccomyxa β-CA in complex with acetazolamide reveal a binding mode similar to that observed in α-CAs, where the sulfonamide group coordinates with the active site zinc ion. researchgate.net

In bacteria, acetazolamide has been shown to inhibit β-CAs and has demonstrated antibacterial activity against pathogens like Helicobacter pylori. frontiersin.org The β-CA from Burkholderia pseudomallei is moderately inhibited by acetazolamide with a Ki of 745 nM. mdpi.com It has also been shown to have activity against Staphylococcus aureus. nih.gov These findings suggest that bacterial carbonic anhydrases are potential targets for the development of novel antibiotics.

Carbonic Anhydrase-Independent Modulatory Effects of Acetazolamide

While Acetazolamide is primarily recognized for its role as a carbonic anhydrase inhibitor, a growing body of research has begun to shed light on its diverse physiological effects that are independent of this classical mechanism. These non-canonical actions involve the modulation of pH homeostasis, ion channels, water channels, and neuronal excitability, painting a more complex picture of this long-established therapeutic agent.

Acetazolamide directly influences the acid-base balance within and outside of cells, a phenomenon that underpins many of its broader effects. By inhibiting carbonic anhydrase, Acetazolamide leads to an accumulation of carbonic acid, resulting in a decrease in blood pH. nih.gov This acidification of the intracellular and extracellular environments is a key trigger for subsequent physiological responses. nih.gov Studies have shown that this alteration in pH is not solely a consequence of renal bicarbonate excretion but also involves direct effects on tissues. nih.govfrontiersin.org For instance, in the central nervous system, Acetazolamide-induced pH shifts can be significant, with research indicating a decrease in brain pH following its administration. researchgate.net This modulation of pH homeostasis is a critical initiating event for the activation of other cellular machinery, including ion channels. nih.gov

The table below summarizes the effects of Acetazolamide on pH in different biological contexts.

Biological ContextEffect of Acetazolamide on pHReference
BloodDecrease (more acidic) nih.gov
Intracellular EnvironmentAcidification nih.gov
Extracellular EnvironmentAcidification nih.gov
BrainDecrease researchgate.net
UrineIncrease (more alkaline) tandfonline.com

The acidification of the cellular environment by Acetazolamide directly leads to the activation of a class of proteins known as acid-sensing ion channels (ASICs). nih.gov These channels are crucial in various physiological and pathological processes, including pain sensation and neuronal signaling. tandfonline.comjci.org ASICs are activated by drops in extracellular pH, with different subtypes showing varying sensitivities to proton concentrations. nih.gov For example, ASIC1a, a prominent subtype in the central nervous system, is activated at a pH of 6.8. nih.gov

Research has demonstrated a clear link between Acetazolamide-induced pH changes and the activation of ASICs. nih.gov This activation is thought to contribute significantly to some of Acetazolamide's therapeutic effects, such as its anticonvulsant properties. nih.gov By modulating the activity of these channels, Acetazolamide can influence neuronal excitability and synaptic transmission. nih.govresearchgate.net

The following table details the pH activation ranges for various ASIC subtypes.

ASIC SubtypeActivation pH RangeReference
ASIC1a6.8 nih.gov
ASIC1a/2b4.8 - 5.4 nih.gov
ASIC36.6 nih.gov

Beyond its effects on ion channels, Acetazolamide also modulates the function of aquaporin-1 (AQP1), a protein that facilitates water transport across cell membranes. plos.orgoup.com Interestingly, the diuretic effect of Acetazolamide may not solely rely on carbonic anhydrase inhibition, as studies have shown that this effect persists even when carbonic anhydrase activity recovers. plos.org This has led to the investigation of AQP1 as an alternative target.

In vivo and in vitro studies have revealed a novel mechanism by which Acetazolamide regulates AQP1. plos.org It appears to promote the translocation of AQP1 to the cell membrane, a process dependent on the ERK/myosin light chain kinase (MLCK) pathway. plos.org Following this translocation, Acetazolamide induces the ubiquitination of AQP1, marking it for degradation by the proteasome. plos.org This leads to a significant decrease in AQP1 protein expression over time, contributing to the diuretic effect. plos.org For instance, a study in rats showed a significant decrease in AQP1 protein to 63.64% of the control level after 7 days of Acetazolamide treatment. plos.org

The table below outlines the key findings regarding Acetazolamide's effect on AQP1.

FindingExperimental ModelReference
Decreased AQP1 protein expressionSprague Dawley rats plos.org
Diuretic effect abolished in AQP1 knockout miceAQP1-/- mice plos.org
Promoted AQP1 translocation to cell membraneHuman kidney-2 (HK-2) cell line plos.org
Induced AQP1 ubiquitination and degradationHuman kidney-2 (HK-2) cell line plos.org
Functionally inhibited osmotic water permeability of AQP1AQP1-cRNA injected Xenopus oocyte amegroups.cn

Acetazolamide exerts significant influence on neuronal function and excitability through mechanisms that extend beyond simple pH changes. It has been shown to modulate GABAergic signaling, a key inhibitory pathway in the brain. nih.govnih.gov Specifically, Acetazolamide can reduce the duration and amplitude of pharmacologically isolated GABAergic events while increasing their interval of occurrence. nih.govresearchgate.net This suggests a dampening effect on certain types of neuronal hyperexcitability.

Furthermore, Acetazolamide has been observed to affect high-frequency oscillations (HFOs), which are brainwave patterns often associated with epileptic activity. nih.gov By reducing the duration and interval of occurrence of ictal discharges and their associated ripples and fast ripples, Acetazolamide may contribute to the control of seizures. nih.gov The anticonvulsant activity of Acetazolamide is thought to be related to the accumulation of carbon dioxide in the central nervous system, which in turn increases arterial oxygen tension. drugbank.com

The table below summarizes the effects of Acetazolamide on various neuronal events.

Neuronal EventEffect of AcetazolamideReference
Pharmacologically isolated synchronous GABAergic eventsIncreased interval of occurrence, decreased duration and amplitude nih.gov
Ictal dischargesReduced duration and interval of occurrence nih.gov
Ripples and fast ripples associated with ictal dischargesReduced duration and interval of occurrence nih.gov
Interictal dischargesDecreased interval of occurrence nih.gov
Fast ripples associated with interictal dischargesDecreased rates nih.gov

Recent research has begun to explore non-classical inhibitory mechanisms of compounds that target carbonic anhydrase, moving beyond the traditional sulfonamide-based inhibitors like Acetazolamide. nih.gov While Acetazolamide itself is a classical inhibitor, the investigation into other classes of inhibitors provides a broader context for understanding the potential for more specific and targeted therapies. These non-classical inhibitors, which include phenols, polyamines, carboxylic acids, and coumarins, can bind to the carbonic anhydrase active site in different ways, such as anchoring to the zinc-bound water molecule or blocking substrate entry. nih.gov

The development of isoform-specific inhibitors is a key goal in this area of research, as it could help to avoid the side effects associated with the broad-spectrum inhibition caused by drugs like Acetazolamide. nih.gov For example, coumarins and their derivatives have shown promise as selective inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. nih.govmdpi.com These compounds act as "suicide inhibitors," where their hydrolyzed product blocks the entrance to the active site. mdpi.com This exploration of non-classical mechanisms highlights the ongoing efforts to refine our understanding of carbonic anhydrase inhibition and develop novel therapeutic agents.

The table below lists some classes of non-classical carbonic anhydrase inhibitors.

Non-Classical Inhibitor ClassMechanism of ActionReference
PhenolsActs as a competitive substrate nih.gov
PolyaminesAnchors to the zinc-bound water/hydroxide ion or binds outside the active site nih.gov
Carboxylic AcidsCoordinate to the metal ion in a mono- or bidentate manner nih.gov
CoumarinsHydrolyzed product blocks the entrance of the active site nih.govmdpi.com

Structural Biology and Biophysical Characterization of Acetazolamide Interactions

X-ray Crystallography of Acetazolamide-Enzyme Complexes

X-ray crystallography has been an indispensable tool in visualizing the binding of acetazolamide (B1664987) to various carbonic anhydrase isoforms at atomic resolution. These studies have provided a detailed blueprint of the inhibitor-enzyme complex, revealing the key interactions that underpin its potent inhibitory activity.

Numerous high-resolution crystal structures of human carbonic anhydrase II (hCA II) in complex with acetazolamide have been determined, providing a foundational understanding of this interaction. rcsb.orgnih.govnih.govresearchgate.net One such study determined the crystal structure of hCA II with acetazolamide to a resolution of 1.1 Å. rcsb.orgnih.govnih.gov This high level of detail allows for the precise mapping of atomic positions and the interactions between the drug and the enzyme. rcsb.orgnih.govnih.gov These structures consistently show acetazolamide binding within the active site of the enzyme, directly implicating its role in the inhibition of catalytic activity. rcsb.orgnih.govnih.gov The binding of acetazolamide displaces a water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic cycle. nih.gov

Notably, in some high-resolution structures, additional molecules of acetazolamide have been observed bound to the surface of the enzyme, outside of the active site. nih.govresearchgate.net The significance of these secondary binding sites is still under investigation but may offer avenues for developing more isoform-specific inhibitors. Furthermore, the co-binding of a glycerol (B35011) molecule alongside acetazolamide in the active site has been observed, suggesting that with appropriate structural modifications, more specific inhibitors could be designed. nih.govnih.govresearchgate.net

Table 1: Crystallographic Data for Acetazolamide-hCA II Complex

PDB Code Resolution (Å) R-Value Work R-Value Free Method
3HS4 1.10 0.112 0.140 X-RAY DIFFRACTION
1YDD Not specified Not specified Not specified X-RAY DIFFRACTION

Data sourced from the RCSB Protein Data Bank. rcsb.orgebi.ac.uk

The high-resolution crystal structures reveal a consistent and well-defined binding mode for acetazolamide within the active site of carbonic anhydrase. A key interaction is the coordination of the deprotonated sulfonamide group of acetazolamide to the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cavity. nih.govinnovareacademics.inacs.org This interaction displaces the zinc-bound water/hydroxide molecule, which is essential for the hydration of carbon dioxide, thus inactivating the enzyme. nih.govresearchgate.net

Beyond the crucial zinc coordination, a network of hydrogen bonds further stabilizes the inhibitor within the active site. The sulfonamide group's nitrogen atom, in its deprotonated state, forms a coordinate bond with the zinc ion. nih.govinnovareacademics.in The sulfonamide moiety also forms hydrogen bonds with the side chain of the highly conserved residue Threonine 199 (Thr199). nih.govacs.orgacs.org This interaction with Thr199 is a hallmark of sulfonamide inhibitor binding to carbonic anhydrases. nih.govnih.gov Additionally, the acetamido group of acetazolamide can form water-mediated hydrogen bonds with other active site residues, such as Glutamine 92 (Gln92), Threonine 200 (Thr200), and Proline 201 (Pro201). acs.org Van der Waals interactions also play a significant role in the binding, with the aromatic thiadiazole ring of acetazolamide interacting with hydrophobic and hydrophilic residues lining the active site cavity. acs.org

Table 2: Key Binding Interactions of Acetazolamide with hCA II

Acetazolamide Moiety Interacting hCA II Residue/Component Type of Interaction
Sulfonamide Group (deprotonated) Zinc ion (Zn²⁺) Coordination bond
Sulfonamide Group Threonine 199 (Thr199) Hydrogen bond
Acetamido Group Glutamine 92 (Gln92), Threonine 200 (Thr200), Proline 201 (Pro201) Water-mediated hydrogen bonds
Thiadiazole Ring Various active site residues Van der Waals interactions

This table synthesizes findings from multiple crystallographic and theoretical studies. nih.govinnovareacademics.inacs.orgresearchgate.netacs.orgnih.gov

Studies on variants of human carbonic anhydrase II have shown that the flexibility of certain residues, such as Leucine 198 (L198), can influence inhibitor binding. nih.govacs.org For instance, in some variants, the side chain of the residue at position 198 undergoes a significant conformational change to accommodate the binding of acetazolamide. nih.govacs.org This adaptability of the active site highlights the dynamic nature of the enzyme-inhibitor interaction. However, in other cases, such as with the L198E variant, the engineered side chain does not alter its conformation upon inhibitor binding, indicating that the extent of induced fit can vary depending on the specific amino acid substitutions. nih.gov

It has also been observed that the binding of inhibitors can cause movements in the active site loop comprising residues Leu198, Thr199, and His200, which is important for drug binding. nih.gov These subtle structural rearrangements, or conformational dynamics, are crucial for achieving high-affinity binding.

The affinity of acetazolamide for different carbonic anhydrase isoforms and their variants is determined by the specific amino acid composition and conformation of the active site. The hydrophobicity and charge of residues in the active site, particularly at position 198, have been shown to modulate inhibitor affinity. nih.govacs.org

For example, substituting the Leucine at position 198 with other amino acids can either enhance or diminish the binding of acetazolamide. nih.gov The mobility and hydrophobicity of the side chain at this position are key factors affecting enzyme-inhibitor affinity. nih.govacs.org Furthermore, the binding of adamantyl analogues of acetazolamide has revealed the utilization of a less common binding pocket lined by residues Ile91, Val121, and Phe131. ebi.ac.uk The variability of residues at positions 91 and 131 among the different carbonic anhydrase isoforms presents an opportunity for the design of isoform-selective inhibitors. ebi.ac.uk This highlights how subtle differences in the active site architecture across isoforms can be exploited to develop drugs with greater specificity.

Neutron Crystallography for Resolving Hydrogen Atom Positions and Protonation States in Acetazolamide Complexes

While X-ray crystallography is powerful for determining the positions of heavy atoms, it struggles to accurately locate hydrogen atoms. Neutron crystallography overcomes this limitation, providing crucial insights into hydrogen bonding networks and the protonation states of both the inhibitor and the enzyme's active site residues. nih.goviucr.org

A neutron diffraction study of acetazolamide bound to human carbonic anhydrase II definitively revealed the charged state of the bound inhibitor. acs.orgnih.govnih.gov It was shown that acetazolamide binds in its anionic, deprotonated form. nih.gov This study also provided a detailed map of the hydrogen-bonding interactions. The single deuterium (B1214612) atom on the sulfonamide group acts as a hydrogen bond donor to the highly conserved Thr199 residue. acs.org This information is critical for a complete understanding of the binding thermodynamics and the catalytic mechanism of inhibition. The precise knowledge of protonation states and hydrogen bonding patterns provided by neutron crystallography offers a new level of detail for rational, structure-based drug design efforts. acs.orgnih.gov

Spectroscopic Investigations for Mechanism Elucidation

A variety of spectroscopic techniques have been employed to complement crystallographic studies and to investigate the mechanism of acetazolamide's interaction with carbonic anhydrase in solution.

Other spectroscopic methods, such as those used in conjunction with chemometric analyses, have been developed to study the inhibition kinetics of carbonic anhydrase by acetazolamide and other sulfonamides. researchgate.net These approaches can provide quantitative information about the inhibition process. Furthermore, mass spectrometry-based techniques have been utilized to characterize the binding of acetazolamide to carbonic anhydrase II, offering a way to measure the binding affinity and stoichiometry of the complex. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the molecular structure of acetazolamide and the changes that occur upon interaction with other molecules. sjctnc.edu.in These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and intermolecular forces.

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) spectroscopy have been extensively used to identify the structural groups within acetazolamide. sjctnc.edu.in By analyzing the frequencies and intensities of the vibrational bands, a detailed assignment of the fundamental frequencies of acetazolamide can be made. sjctnc.edu.in For instance, C-H stretching vibrations are typically observed in the FTIR spectra around 3113 and 2925 cm⁻¹ and in the FTR spectrum at 2931 cm⁻¹. sjctnc.edu.in The symmetric and asymmetric bending of the CH₃ group are assigned to infrared bands at 1366 cm⁻¹ and 1435 cm⁻¹, respectively, with corresponding Raman bands at 1384 cm⁻¹ and 1433 cm⁻¹. sjctnc.edu.in

Furthermore, the NH₂ group exhibits characteristic scissoring, rocking, and wagging vibrations. The NH₂ scissoring mode for acetazolamide is found at 1677 cm⁻¹, while the rocking and wagging vibrations are observed at 1384 cm⁻¹ and 673 cm⁻¹, respectively. sjctnc.edu.in N-H in-plane and out-of-plane bending vibrations have been assigned to FTIR bands at 1489 cm⁻¹ and 818 cm⁻¹, respectively. sjctnc.edu.in

Studies combining experimental spectra with Density Functional Theory (DFT) calculations have provided a comprehensive understanding of acetazolamide's vibrational properties. researchgate.netnih.govconicet.gov.ar These computational approaches allow for the calculation of harmonic vibrational wavenumbers for the optimized geometry of acetazolamide, which can then be compared to experimental data. researchgate.netconicet.gov.ar This combined approach helps in the complete assignment of observed bands and in understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational spectra. nih.gov For example, analysis of the vibrational spectra of acetazolamide dimers has revealed frequency shifts that are indicative of hydrogen bonding. nih.gov

Vibrational spectroscopy has also been instrumental in studying the polymorphism of acetazolamide, identifying and characterizing its different solid-state forms (Form A and Form B). researchgate.netresearchgate.net The distinct vibrational spectra of these polymorphs allow for their differentiation and for studying transformations between them. researchgate.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) for Acetazolamide

Vibrational ModeFTIR (cm⁻¹)FT-Raman (cm⁻¹)Reference
C-H Stretching3113, 29252931 sjctnc.edu.in
NH₂ Scissoring1677- sjctnc.edu.in
N-H In-plane Bending1489- sjctnc.edu.in
CH₃ Asymmetric Bending14351433 sjctnc.edu.in
NH₂ Rocking-1384 sjctnc.edu.in
CH₃ Symmetric Bending1366- sjctnc.edu.in
N-H Out-of-plane Bending818- sjctnc.edu.in
NH₂ Wagging673- sjctnc.edu.in

Circular Dichroism (CD) for Protein Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins and to detect conformational changes that may occur upon ligand binding. springernature.comnih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov The distinct CD spectra produced by different secondary structural elements, like α-helices and β-sheets, allow for the estimation of a protein's secondary structure content. nih.gov

In the context of acetazolamide interactions, Far-UV CD studies have been employed to evaluate the impact of acetazolamide binding on the secondary structure of its primary target, carbonic anhydrase. nih.gov Research on bovine carbonic anhydrase II has indicated that the enzyme largely retains its secondary structure in the presence of acetazolamide. nih.gov This suggests that the binding of acetazolamide does not induce large-scale changes in the α-helical or β-sheet content of the protein. nih.gov

While CD spectroscopy is a powerful tool for rapid assessment of protein folding and secondary structure, it provides global information about the protein structure rather than residue-specific details. springernature.com Therefore, it is often used in conjunction with other techniques to obtain a more complete picture of protein-ligand interactions.

Fluorescence Spectroscopy for Probing Conformational Changes and Binding

Fluorescence spectroscopy is a sensitive technique used to study the binding of ligands to proteins and to probe conformational changes in the protein structure. researchgate.net This method often relies on the intrinsic fluorescence of tryptophan and tyrosine residues within the protein or the use of extrinsic fluorescent probes. researchgate.net

Studies on the interaction of acetazolamide with bovine carbonic anhydrase II have utilized fluorescence measurements to investigate conformational changes upon binding. nih.gov By using fluorescent probes like 1-anilinonaphthalene-8-sulfonate (ANS) and quenching experiments with iodide ions, researchers have found that only minimal conformational changes occur in the structure of carbonic anhydrase when acetazolamide binds. nih.gov These subtle structural alterations, which may involve the spatial reorientation of tryptophan residues near the active site, are thought to be sufficient to significantly reduce the enzyme's catalytic activity. nih.gov

In some experimental setups, a competitive binding assay using a fluorescent ligand can be employed to determine the binding affinity of a non-fluorescent molecule like acetazolamide. unizin.org For example, the binding of the fluorescent ligand dansylamide (B1669799) to carbonic anhydrase II can be measured, and then acetazolamide is introduced to compete for the same binding site. unizin.org By observing the displacement of the fluorescent ligand, the binding constant for acetazolamide can be calculated. unizin.org

Biosensor-Based Real-Time Binding Assays (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying molecular interactions in real-time. biosensingusa.comdergipark.org.tr It allows for the detailed analysis of binding kinetics and affinity between a ligand, such as acetazolamide, and a target protein. biosensingusa.comdergipark.org.tr

Quantification of Acetazolamide Binding Kinetics to Target Proteins

SPR biosensors are instrumental in quantifying the kinetic parameters of acetazolamide's interaction with its target proteins, most notably carbonic anhydrase II (CAII). biosensingusa.combiosensingusa.comnih.gov This technique measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized, allowing for the direct detection of the binding of an analyte like acetazolamide as it flows over the surface. biosensingusa.combiosensingusa.com

By analyzing the association and dissociation phases of the binding event, key kinetic constants can be determined: the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ). biosensingusa.comdergipark.org.tr The Kₐ value, which is the ratio of kₔ to kₐ, is a measure of the binding affinity.

A multi-investigator study using Biacore technology to analyze the binding of acetazolamide to CAII reported averaged association and dissociation rate constants of 3.1 (±1.6) x 10⁶ M⁻¹s⁻¹ and 6.7 (±2.5) x 10⁻² s⁻¹, respectively. nih.gov This resulted in an average equilibrium dissociation constant (Kₐ) of 2.6 (±1.4) x 10⁻⁸ M, indicating a strong binding interaction. nih.gov Another study reported a Kₐ value of 67.72 µM for the interaction between acetazolamide and bovine serum albumin (BSA), demonstrating the utility of SPR in characterizing interactions with other proteins as well. dergipark.org.trresearchgate.net

Table 2: Kinetic Parameters of Acetazolamide Binding to Proteins Determined by SPR

Target ProteinAnalyte Concentration Rangekₐ (M⁻¹s⁻¹)kₔ (s⁻¹)KₐReference
Carbonic Anhydrase II (CAII)4.1 - 1000 nM3.1 (±1.6) x 10⁶6.7 (±2.5) x 10⁻²2.6 (±1.4) x 10⁻⁸ M nih.gov
Bovine Serum Albumin (BSA)10 - 250 µM--67.72 µM dergipark.org.trresearchgate.net

Analysis of Protein-Drug Interactions in Solution

SPR provides a robust platform for analyzing protein-drug interactions directly in solution without the need for labeling the analyte. biosensingusa.combiosensingusa.com This is a significant advantage for studying small molecules like acetazolamide. biosensingusa.combiosensingusa.com The real-time nature of SPR allows for the observation of the complete binding process, from initial association to dissociation, providing a comprehensive view of the interaction dynamics. dergipark.org.tr

In a typical experiment, the target protein, such as carbonic anhydrase II or bovine serum albumin, is immobilized on the sensor surface. dergipark.org.trnih.govresearchgate.net A series of concentrations of acetazolamide are then injected over the surface, and the binding response is recorded as a sensorgram. biosensingusa.comdergipark.org.trresearchgate.net These sensorgrams can be globally fitted to various interaction models, such as a 1:1 binding model, to extract the kinetic rate constants. biosensingusa.comnih.gov

The ability of SPR to detect the binding of low molecular weight compounds like acetazolamide (222.22 Da) to larger proteins highlights the sensitivity of the technique. biosensingusa.combiosensingusa.com This capability is crucial for applications in drug discovery and pharmaceutical research for screening and characterizing drug candidates. biosensingusa.combiosensingusa.com

Native Mass Spectrometry for Characterizing Intact Protein-Ligand Complexes

Native mass spectrometry (MS) has emerged as a powerful technique for studying non-covalent protein-ligand interactions, including the binding of acetazolamide to its protein targets. bruker.comlcms.czsciex.com.cn This method involves using gentle ionization techniques, such as electrospray ionization (ESI), to transfer intact protein-ligand complexes from solution into the gas phase for mass analysis. bruker.comlcms.cz

A key advantage of native MS is its ability to directly observe and measure the mass of the intact protein-ligand complex, providing information on binding stoichiometry and the identity of the bound ligand. lcms.czsciex.com.cn For the interaction between acetazolamide and carbonic anhydrase II (CAII), native MS can clearly distinguish between the free protein and the CAII-acetazolamide complex based on their mass difference. bruker.comlcms.cz

Magnetic Resonance Mass Spectrometry (MRMS) has been used to study these complexes with high mass accuracy, even at low nanomolar protein concentrations. bruker.comlcms.cz In one study, the calculated mass of acetazolamide, determined from the mass difference between the free protein and the complex, was measured with an error of only a few millidaltons. bruker.comlcms.cz

Native MS can also be used to determine the equilibrium dissociation constant (Kₐ) of protein-ligand interactions. By measuring the relative intensities of the free protein and the protein-ligand complex at different ligand concentrations, a binding curve can be generated to calculate the Kₐ. bruker.comlcms.cz For the CAII-acetazolamide complex, Kₐ values of 43 ± 7 nM (at 5 nM protein concentration) and 52 ± 12 nM (at 20 nM protein concentration) have been reported using this method, which are in good agreement with data from other techniques like SPR. bruker.com

Furthermore, native MS can be employed in competitive binding experiments to determine the relative binding affinities of multiple ligands to a single protein target simultaneously. acs.org

Table 3: Native Mass Spectrometry Data for Acetazolamide-CAII Complex

ParameterValueReference
Protein Concentration5 nM bruker.com
Ligand Concentration60 nM bruker.com
Determined Kₐ43 ± 7 nM bruker.com
Mass Error of Ligand6.9 mDa bruker.com
Protein Concentration20 nM bruker.com
Determined Kₐ52 ± 12 nM bruker.com
Mass Error of Ligand3.6 mDa bruker.com

Computational Chemistry and Molecular Modeling of Acetazolamide

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Acetazolamide(1-), docking simulations are instrumental in elucidating its interaction with various isoforms of carbonic anhydrase.

Prediction of Acetazolamide (B1664987) and Derivative Binding Poses to Carbonic Anhydrase Active Sites

Molecular docking simulations consistently predict that Acetazolamide(1-) binds within the active site of carbonic anhydrase, a deep conical cleft with a zinc ion (Zn2+) at its base. The sulfonamide group of Acetazolamide(1-) is crucial for this interaction, directly coordinating with the catalytic zinc ion. tandfonline.com This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is fundamental to the enzyme's catalytic activity. tandfonline.comnih.gov

The acetyl group of Acetazolamide(1-) can adopt different orientations depending on the specific carbonic anhydrase isoform. For instance, in a complex with human carbonic anhydrase XII, the acetyl group is rotated by approximately 140 degrees compared to its orientation in other isoforms. researchgate.net This flexibility in binding pose can influence the inhibitor's specificity and affinity for different carbonic anhydrase isozymes. researchgate.net

Calculation of Binding Affinities and Scoring Functions (e.g., S score, Binding Energy)

Docking studies employ scoring functions to estimate the binding affinity between a ligand and a protein. These scores, such as the S score or binding energy, provide a quantitative measure of the stability of the ligand-protein complex. A lower score generally indicates a more favorable binding interaction. For Acetazolamide(1-), these calculations have been pivotal in comparing its binding efficiency to that of newly synthesized derivatives.

For example, in a study designing new Acetazolamide(1-) derivatives with a thiazolidin-4-one moiety, docking simulations showed that the derivatives had a higher binding affinity for carbonic anhydrase XII than the parent compound. researchgate.net The S score for one of the most promising derivatives, compound IIIa, was -7.4, indicating a strong binding affinity. researchgate.net Similarly, molecular docking of novel N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides against carbonic anhydrase IX revealed compounds with lower binding energies than Acetazolamide(1-), suggesting enhanced inhibitory potential. nih.gov

Table 1: Comparative Binding Affinities of Acetazolamide and its Derivatives

Compound Target Enzyme Docking Score (S score) Binding Energy (kcal/mol) Reference
Acetazolamide Carbonic Anhydrase XII - - researchgate.net
Compound IIIa (derivative) Carbonic Anhydrase XII -7.4 - researchgate.net
Acetazolamide Carbonic Anhydrase IX - - nih.gov
Compound 7f (derivative) Carbonic Anhydrase IX - Lower than AZA nih.gov
Acetazolamide Carbonic Anhydrase II - - frontiersin.org
Compound 7b (derivative) Carbonic Anhydrase II - - frontiersin.org

This table is interactive. Click on the headers to sort the data.

Identification of Key Amino Acid Residues Involved in Ligand Interactions

Molecular docking not only predicts the binding pose but also identifies the key amino acid residues within the active site that form crucial interactions with the ligand. For Acetazolamide(1-), the sulfonamide group's interaction with the zinc ion is stabilized by a network of hydrogen bonds with surrounding amino acid residues. researchgate.net

Key residues in the active site of carbonic anhydrase that interact with Acetazolamide(1-) include those from both the hydrophobic and hydrophilic halves of the binding pocket. nih.gov These interactions, which can include hydrogen bonds and van der Waals forces, are critical for the stable binding of the inhibitor. For instance, the acetyl group of Acetazolamide(1-) has been shown to form hydrogen bond interactions with residues in carbonic anhydrase isozyme VII. researchgate.net Studies on bovine carbonic anhydrase II have also highlighted the role of residues such as Trp 4 and Trp 190, located near the active site, in the binding of Acetazolamide(1-). nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more comprehensive understanding of the stability of the Acetazolamide(1-)-protein complex and the nature of their interactions.

Assessment of Conformational Stability of Acetazolamide-Protein Complexes

MD simulations are used to assess the conformational stability of the Acetazolamide(1-)-carbonic anhydrase complex. By analyzing parameters such as the root mean square deviation (RMSD) of the protein backbone, researchers can determine if the complex remains stable over the simulation period. nih.gov Minor fluctuations in RMSD suggest a stable protein-ligand complex. nih.gov

Simulations have shown that the binding of Acetazolamide(1-) can slightly increase the thermal stability of carbonic anhydrase. nih.gov MD studies on computationally designed proteins have also utilized these methods to assess and enhance protein stability, a principle that can be applied to understanding the effects of ligand binding. nih.gov

Exploration of Dynamic Interactions and Solvent Effects within the Binding Site

MD simulations provide a detailed view of the dynamic interplay between Acetazolamide(1-), the protein's active site, and the surrounding solvent molecules. These simulations can reveal transient interactions and the role of water molecules in mediating the binding process. The inclusion of explicit solvent models in simulations is crucial for accurately representing the binding environment. researchgate.net

Studies have explored the binding and unbinding dynamics of Acetazolamide(1-) from the active site of human carbonic anhydrase II, revealing the complex energetic landscape of this process. bohrium.comnih.gov Understanding the role of solvation is critical, as it has been shown to influence the predicted ligand-bound conformation. researchgate.net Furthermore, MD simulations have been instrumental in understanding the molecular basis of the stability of carbonic anhydrase itself, which is a prerequisite for comprehending its interaction with inhibitors like Acetazolamide(1-). acs.org

Free Energy Calculations (e.g., MM-GBSA) for Binding Thermodynamics

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a computational method frequently employed to estimate the binding free energies of ligands to their target proteins. In the study of Acetazolamide, MM-GBSA has been utilized to understand the thermodynamics of its interaction with its primary target, human carbonic anhydrase II (HCA II). nih.gov

One case study investigated the binding thermodynamics of three inhibitors to HCA II, including Acetazolamide, which binds directly to the catalytic Zn(II) ion. nih.gov Classical molecular dynamics (MD) simulations were performed, followed by the computation of binding free energies using the MM-GBSA method. nih.gov The results from these calculations are compared with available experimental data to validate the computational model. nih.gov However, studies have shown that the MM-GBSA method can encounter challenges, including issues related to the limited sampling of multiple binding sites and potential inaccuracies in predicting the binding affinity of ligands. nih.gov

The general process involves running an MD simulation of the protein-ligand complex (e.g., Acetazolamide bound to carbonic anhydrase) to generate a series of snapshots of the system over time. The MM-GBSA method is then applied to these snapshots to calculate the binding free energy. This calculation typically includes changes in molecular mechanics energy in the gas phase and solvation free energy.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in the study of pharmaceutical compounds like Acetazolamide to calculate molecular properties with an accuracy comparable to correlated ab initio methods but at a lower computational cost. nih.gov

Optimized Geometries and Harmonic Vibrational Frequencies of Acetazolamide and its Complexes

DFT calculations are instrumental in determining the three-dimensional structure and vibrational properties of Acetazolamide. The process begins with geometry optimization, where the molecule's energy is minimized with respect to all geometrical parameters, resulting in a stable, low-energy conformation. mdpi.com For Acetazolamide and its derivatives, initial geometry optimizations are often performed using molecular mechanics (MM) methods, followed by further optimization using DFT, commonly with Becke's three-parameter hybrid functional (B3LYP) and a basis set like 6-31G(d). nih.govresearchgate.net

Following optimization, harmonic vibrational frequencies are calculated. nih.gov These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For Acetazolamide, harmonic vibrational wavenumbers have been calculated at different levels of theory, such as B3LYP/6-31G* and B3LYP/6-311++G**. researchgate.net To achieve a more accurate assignment of the vibrational spectra, these DFT calculations can be combined with methodologies like Pulay's Scaled Quantum Mechanics Force Field (SQMFF) to fit theoretical wavenumbers to experimental values. researchgate.net Such analyses have allowed for the complete assignment of observed bands in the infrared spectrum of solid Acetazolamide. researchgate.net Comparisons between the calculated geometry of the monomer form and its dimer and water clusters reveal the significant effects of intermolecular hydrogen bonding on the molecule's structure. researchgate.net

HOMO-LUMO Analysis for Electronic Properties and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The analysis of these orbitals is critical for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for predicting molecular reactivity and stability. nih.govyoutube.com A smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For Acetazolamide and its analogues, DFT calculations have been used to determine HOMO and LUMO energies. nih.gov These quantum mechanical descriptors play a significant role in assessing the carbonic anhydrase inhibitory activity of these compounds. nih.gov From the energies of the FMOs, several chemical reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. conicet.gov.ar

Table 1: Key Electronic Properties Derived from HOMO-LUMO Analysis
PropertyDescriptionSignificance
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital.Correlates with the ability to donate electrons (electron-donor character). nih.gov
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital.Correlates with the ability to accept electrons (electron-acceptor character). nih.gov
HOMO-LUMO Gap (ΔE)Energy difference between ELUMO and EHOMO.Indicates chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov
Ionization Potential (IP)The minimum energy required to remove an electron from a molecule. Approximated as -EHOMO.Measures the molecule's tendency to be oxidized. conicet.gov.ar
Electron Affinity (EA)The energy released when an electron is added to a molecule. Approximated as -ELUMO.Measures the molecule's tendency to be reduced. conicet.gov.ar

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for analyzing and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.govnih.gov

For Acetazolamide, DFT calculations are used to generate the MEP surface from the optimized molecular structure. nih.gov This analysis helps in understanding the intermolecular interactions, particularly the hydrogen bonding capabilities of the sulfonamide and acetamido groups, which are crucial for its binding to the active site of carbonic anhydrase. The charge distribution analysis provides insights into the polarity and dipole moment of the molecule, which are important descriptors in structure-activity relationship studies. nih.gov

Theoretical pKa and Ionization State Predictions of Acetazolamide in Different Environments

The ionization state of a drug molecule is a critical determinant of its solubility, permeability, and interaction with its biological target. Acetazolamide is a weak acid with an experimental pKa of 7.2. derangedphysiology.comnih.gov Computational methods, particularly DFT, can be used to predict the pKa of molecules. mdpi.comyoutube.com These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled implicitly. youtube.com

While direct DFT pKa predictions for Acetazolamide are not extensively detailed in the provided search context, the methodology is well-established. mdpi.comyoutube.com Furthermore, computational tools like Epik can be used to generate possible ionization and tautomeric states of a molecule within a specified pH range, which is essential for preparing the ligand for molecular docking and dynamics simulations. nih.govsci-hub.se Predicting the correct ionization state of Acetazolamide's sulfonamide group at physiological pH is crucial, as the deprotonated, anionic form is known to be the active species that coordinates with the zinc ion in the active site of carbonic anhydrase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Acetazolamide and its Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are extensively used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. nih.gov

For Acetazolamide and its analogues, QSAR studies have been conducted to understand the structural requirements for potent carbonic anhydrase (CA-II) inhibition. nih.govresearchgate.net In a typical QSAR study, a dataset of compounds with known inhibitory activities is used. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties or quantum mechanical parameters derived from DFT calculations, such as total energy, entropy, dipole moment, and HOMO-LUMO energies. nih.gov

Multiple Linear Regression (MLR) is a common statistical technique used to build the QSAR model, creating a linear equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govyoutube.com One study on 18 sulfonamide compounds, including Acetazolamide derivatives, developed several QSAR models. nih.govresearchgate.net The statistically most significant model was a five-parameter linear equation with a high squared correlation coefficient (R²) of approximately 0.94 and a squared cross-validated correlation coefficient (R²CV) of about 0.85. nih.govresearchgate.net Such models indicate that the inhibition of CA-II is influenced by the energy, entropy, polarity, and reactivity of the sulfonamide compounds. nih.gov

Table 2: Example of Statistical Parameters in a QSAR Model for Acetazolamide Analogues nih.gov
Statistical ParameterDescriptionExample Value
NNumber of compounds in the dataset.18
R² (Squared Correlation Coefficient)Indicates the goodness of fit of the model. A value closer to 1 indicates a better fit.~0.94
R²CV (Cross-Validated R²)Measures the predictive power of the model.~0.85
F (F-statistic)A statistical test of the overall significance of the regression model.33.2
s² (Variance of the estimate)Measures the dispersion of the residuals.0.067

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Acetazolamide Derivatives

Design Strategies for Novel Acetazolamide-Based Carbonic Anhydrase Inhibitors

The development of novel carbonic anhydrase inhibitors (CAIs) based on the acetazolamide (B1664987) scaffold has been driven by several key design strategies. A primary approach involves the "tail approach," which adds chemical moieties to the core structure to enhance interactions with specific amino acid residues within the active site of different carbonic anhydrase (CA) isoforms. mdpi.com This strategy aims to improve selectivity and potency. Another important tactic is to increase the lipophilicity of the acetazolamide molecule, which has been shown to improve anticonvulsant activity, likely due to better permeation into the brain. mdpi.comnih.gov

Furthermore, researchers are repurposing the acetazolamide scaffold to design potent agents against drug-resistant bacteria, such as vancomycin-resistant Enterococcus (VRE). nih.govacs.org By modifying the acetazolamide structure, scientists have developed leads with significantly improved potency against clinical VRE strains. acs.orgmdpi.com The design of these novel analogs also considers physicochemical properties to achieve either high oral bioavailability for systemic infections or low intestinal permeability for localized infections in the gastrointestinal tract. nih.govacs.org

Synthesis and Characterization of Acetazolamide Analogues

The synthesis of novel acetazolamide derivatives often begins with the modification of the original molecule. A common starting point is the cleavage of the acetamide (B32628) group under acidic conditions to yield a free amine. nih.govnih.gov This amine then serves as a versatile point for diversification through amide coupling or reductive amination reactions, allowing for the introduction of a wide array of chemical groups. nih.govnih.gov

Incorporation of Heterocyclic Moieties (e.g., 4-Thiazolidinone, 1,2,4-Triazole (B32235), 1,3,4-Oxadiazole)

A significant area of research involves the incorporation of various heterocyclic rings into the acetazolamide framework. The 1,3,4-thiadiazole (B1197879) ring, already present in acetazolamide, is a key structural feature in many marketed drugs. taylorandfrancis.com Scientists have synthesized new derivatives by reacting the key intermediate, 5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride, with various amines, hydrazones, and bis-amine precursors. chemicalpapers.com

Recent studies have focused on incorporating 1,2,4-triazole moieties. These derivatives are synthesized starting from the reaction of acetazolamide with hydrazine (B178648) monohydrate. tjnpr.org In silico studies of these new compounds have shown promising binding affinity to carbonic anhydrase XII (CAXII), a biomarker for solid tumors, suggesting their potential as anticancer agents. tjnpr.org The synthesis of sulfonamides bearing other heterocyclic systems like pyrrole (B145914) and imidazole[1,2-a]pyridine has also been reported, with some of these compounds showing significant inhibitory activity against various CA isoforms. mdpi.comnih.govresearchgate.net

Development of Organometallic Acetazolamide Complexes (e.g., Ruthenium Complexes)

A novel and promising strategy in the development of CAIs is the synthesis of organometallic complexes of acetazolamide. Researchers have successfully synthesized and characterized complexes of acetazolamide with ruthenium(II) η6-p-cymene chloride. nih.govresearchgate.netresearchgate.netnih.gov These organoruthenium complexes have demonstrated significantly enhanced inhibitory activity against several human carbonic anhydrase isoforms (hCA I, II, IX, and XII) compared to acetazolamide alone. nih.govresearchgate.netresearchgate.net The synthesis involves reacting the sulfonamide ligand with a ruthenium precursor, with reaction conditions being optimized to improve yield. nih.gov

Modification of Sulfonamide and Acetamido Groups for Enhanced Potency or Selectivity

The sulfonamide group (-SO2NH2) is essential for the carbonic anhydrase inhibitory activity of acetazolamide, as it directly interacts with the zinc ion in the enzyme's active site. pharmacyindia.co.in Modifications to this group can significantly impact the drug's activity. pharmacyindia.co.in For instance, replacing the sulfonamide with a methyl sulfone has been shown to abolish anti-VRE potency, highlighting the critical role of the sulfonamide group. nih.gov

Similarly, the acetamido group has been a key target for modification to improve potency and selectivity. researchgate.net By cleaving the acetamide group to provide a free amine, researchers have been able to introduce a variety of substituents, including aliphatic, cycloalkyl, aromatic, and heterocyclic moieties. nih.govresearchgate.net These modifications have led to the development of analogs with significantly improved potency against bacterial pathogens like Neisseria gonorrhoeae and vancomycin-resistant Enterococcus. nih.govresearchgate.net For example, introducing lipophilic alkyl and phenyl substitutions has been shown to improve potency, likely by increasing permeability. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Elucidation

Correlating Chemical Modifications with Inhibition Potency and Selectivity for Carbonic Anhydrase Isoforms

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the acetazolamide scaffold influence its inhibitory effects on different carbonic anhydrase isoforms.

Modifications to the Acetamido Group: Replacing the acetamido group with various other moieties has yielded significant insights. For instance, analogs with diverse amide substitutions, including aliphatic, cycloalkyl, aromatic, and heterocyclic groups, have shown potent inhibitory effects against bacterial CAs, although they may also inhibit off-target human isoforms like hCA II. researchgate.net Specifically, in the context of anti-VRE activity, saturated ring systems like cyclohexane (B81311) are preferred over aromatic phenyl groups. nih.gov Furthermore, extending the distance of a pendant group from the carbonyl via a methylene (B1212753) linker can enhance anti-VRE potency. nih.gov

Role of the Sulfonamide and Thiadiazole Core: The sulfonamide group is paramount for activity; its replacement with a sulfone group eliminates both antimicrobial and CA inhibitory activity. nih.gov The thiadiazole ring is also critical. Replacing a nitrogen atom in the thiadiazole ring with carbon (to form a thiazole) or replacing the entire ring with a phenyl group leads to a significant reduction or complete loss of antigonococcal activity. nih.gov

Influence of Heterocyclic and Organometallic Moieties: The introduction of different heterocyclic rings has been shown to modulate inhibitory activity and selectivity. mdpi.com For example, mono-substituted derivatives with a benzyl (B1604629) bromide group showed better inhibition and significant selectivity for hCA II. nih.gov Organometallic complexes, such as those with ruthenium, have demonstrated dramatically increased inhibitory potency against hCA I, II, IX, and XII compared to the parent acetazolamide. nih.govresearchgate.netresearchgate.net

Selectivity for Tumor-Associated Isoforms: Some modifications have led to compounds with selectivity for tumor-associated isoforms like hCA IX and XII. For example, a series of sulfonyl semicarbazides showed subnanomolar affinity for hCA XII and high selectivity over hCA I and IX. nih.gov Similarly, certain derivatives have shown high affinity for the tumor-associated isozyme CA IX, making them interesting candidates for targeted cancer therapy. mdpi.com

The following table summarizes the inhibitory activity of selected acetazolamide derivatives against various carbonic anhydrase isoforms.

Compound/DerivativeModificationTarget CA Isoform(s)Inhibition Constant (Ki or IC50)Key SAR Finding
Acetazolamide (AAZ)Parent CompoundhCA I250 nM (Ki) nih.govBaseline for comparison.
Acetazolamide (AAZ)Parent CompoundhCA II12 nM (Ki) tandfonline.comPotent inhibitor of ubiquitous isoform.
Acetazolamide (AAZ)Parent CompoundhCA IX25 nM (Ki) nih.govModerate inhibitor of tumor-associated isoform.
Acetazolamide (AAZ)Parent CompoundhCA XII5.7 nM (Ki)Potent inhibitor of tumor-associated isoform.
Mono-substituted benzyl bromide derivativeAddition of benzyl bromide to amino grouphCA II16.7 nM (IC50) nih.govMono-substitution enhances selectivity for hCA II.
Sulfonyl Semicarbazide (B1199961) (Compound 10)Addition of 4-nitrophenyl sulfonyl semicarbazide tailhCA IX20.5-38.7 nM (Ki range) nih.gov4-nitro substitution leads to best hCA IX inhibition in the series.
Sulfonyl Semicarbazides (Compounds 5-13)Addition of various substituted aryl sulfonyl semicarbazide tailshCA XII0.59–0.82 nM (Ki) nih.govSubstituted tails lead to excellent, subnanomolar hCA XII inhibition.
Ruthenium Complex 1Coordination with [Ru(η6-p-cymene)Cl]hCA I23.4 nM (Ki) nih.govOrganometallic complexation dramatically increases potency against hCA I.
Ruthenium Complex 1Coordination with [Ru(η6-p-cymene)Cl]hCA II4.2 nM (Ki) nih.govComplexation enhances potency against hCA II.
Ruthenium Complex 1Coordination with [Ru(η6-p-cymene)Cl]hCA IX3.8 nM (Ki) nih.govComplexation significantly improves potency against tumor-associated hCA IX.
Ruthenium Complex 1Coordination with [Ru(η6-p-cymene)Cl]hCA XII0.52 nM (Ki) nih.govComplexation leads to potent, subnanomolar inhibition of hCA XII.
Analog 22 (anti-VRE)Cyclohexyl group attached via a two-methylene linker to the acetamido nitrogenVancomycin-Resistant Enterococcus (VRE)0.007 µg/mL (MIC) nih.govmdpi.comExtending the linker and using a saturated ring enhances antibacterial potency.
Analog 20 (antigonococcal)Cyclohexyl substitution on acetamido nitrogenN. gonorrhoeae0.5 µg/mL (MIC) nih.govCycloalkane substitution improves antigonococcal activity.

Design of Acetazolamide Derivatives with Targeted Binding Properties (e.g., albumin-binding moieties, fluorescent tags)

The strategic design of acetazolamide derivatives has evolved to incorporate specific moieties that confer targeted binding properties, thereby enhancing their utility in research and therapeutic applications. By appending albumin-binding groups or fluorescent tags, researchers can modulate the pharmacokinetic profiles of these inhibitors and enable visualization of their distribution and target engagement. This approach is particularly relevant for targeting transmembrane carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are overexpressed in various tumors and represent key therapeutic targets. researchgate.netnih.gov

The core principle behind this design strategy is to conjugate the acetazolamide scaffold, which serves as the carbonic anhydrase binding element, with a functional "tail." dovepress.commdpi.com This tail can be an albumin-binding molecule to increase the compound's half-life in circulation or a fluorescent dye for direct imaging of target expression and localization. researchgate.netdovepress.com

Albumin-Binding Moieties:

The conjugation of an albumin-binding moiety to acetazolamide is designed to improve the pharmacokinetics of the inhibitor. researchgate.netethz.ch By binding to serum albumin, the most abundant protein in blood plasma, the resulting derivative has a prolonged circulatory half-life. This strategy was expected to enhance the in vivo inhibition of membrane-bound carbonic anhydrases like CAIX, which are overexpressed in some cancers. researchgate.net An example of this is an acetazolamide derivative coupled with an albumin-binding entity, which demonstrated the ability to cause tumor retardation in a xenograft cancer model. researchgate.netnih.gov This approach creates a bispecific conjugate that retains binding activity to both albumin and CAIX. researchgate.net The linkage of acetazolamide to an albumin-binding moiety has been proposed to specifically direct the inhibitor to membrane-bound CA IX and XII. ethz.ch

Fluorescent Tags:

Incorporating fluorescent tags, such as fluorescein (B123965), into acetazolamide derivatives allows for the direct visualization of their binding to carbonic anhydrases. dovepress.comrsc.org These fluorescent sulfonamides are invaluable tools for studying the distribution of CA isoforms and for validating target engagement in vitro and in vivo. dovepress.com

For instance, acetazolamide derivatives have been synthesized with a charged fluorophore, which helps restrict their binding to the extracellularly located CA IX and XII on tumor cells. researchgate.netnih.gov Confocal microscopy experiments using an Alexa594-labeled acetazolamide derivative (Compound 2a) demonstrated selective accumulation on the membrane of CAIX-expressing SKRC-52 cancer cells, with no significant internalization observed. nih.gov This surface-level binding is crucial for targeting the extracellular catalytic domain of tumor-associated CAs. nih.gov

In vivo studies using fluorescently labeled acetazolamide derivatives have confirmed their ability to preferentially target tumors. researchgate.netnih.gov For example, a fluorescein conjugate of a specific CA IX inhibitor was used to study its binding properties on tumor sections, showing accumulation in hypoxic tumor tissue. ethz.ch These fluorescent probes are also essential for developing and validating new inhibitors, as seen in fluorescence polarization (FP) assays that assess the binding of inhibitors to CA isoforms like NgCA. nih.gov

The synthesis of these derivatives often involves modifying the acetazolamide structure to introduce a reactive group for conjugation. For example, the acetamide group of acetazolamide can be cleaved to provide a free amine, which then serves as a point for attaching various functional tails through amide coupling or other reactions. mdpi.comrsc.orgnih.gov

The table below summarizes key examples of acetazolamide derivatives designed with targeted binding properties.

Derivative Type Appended Moiety Intended Purpose Key Research Finding Reference(s)
Albumin-BindingAlbumin-binding tailProlonged circulatory half-life, enhanced tumor targetingShowed tumor growth retardation in a renal cell carcinoma xenograft model. researchgate.net
FluorescentFluorescein carboxamideVisualization of CA binding, in vivo tumor targetingDemonstrated effective in vitro and in vivo binding to hCA IX. researchgate.netdovepress.com
FluorescentAlexa594Cellular localization studiesSelectively accumulated on the membrane of CAIX-expressing cells without significant internalization. nih.gov
FluorescentFluorescein-linked probeFluorescence polarization assayUsed to assess the binding affinity of new inhibitors to carbonic anhydrases. nih.gov
Radiolabeled99mTc-chelating moietyIn vivo biodistribution analysisShowed preferential tumor accumulation in mice bearing SKRC-52 tumors. nih.gov

Preclinical and in Vitro Investigation of Acetazolamide S Biological Effects and Mechanisms

Cellular and Subcellular Mechanisms

Impact on Ion Fluxes and Transporter Activity

Acetazolamide (B1664987), a known inhibitor of carbonic anhydrases, significantly influences ion fluxes and the activity of various transporters at the cellular level. nih.gov By inhibiting carbonic anhydrase, acetazolamide disrupts the rapid conversion of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+), thereby affecting the availability of substrates for numerous ion transporters. nih.gov

In the context of the kidneys, acetazolamide's inhibition of carbonic anhydrase in the proximal tubule cells leads to a reduction in bicarbonate reabsorption. nih.govresearchgate.net This results in increased renal excretion of sodium, potassium, and bicarbonate. researchgate.net Studies on isolated sheep rumen epithelium have demonstrated that acetazolamide reduces the net fluxes of sodium and chloride from the lumen to the blood side, suggesting an effect on coupled sodium and chloride transport. nih.gov

Furthermore, research on cultured bovine corneal endothelial cells has shown that acetazolamide inhibits CO2 and HCO3- fluxes across the plasma membrane. arvojournals.org Specifically, it has been observed to inhibit the outward flux of CO2 and both the inward and outward fluxes of HCO3-. arvojournals.org In the context of the blood-retina barrier, acetazolamide has been found to increase both the passive and unidirectional permeability of fluorescein (B123965), indicating a stimulation of outward active transport mechanisms. arvojournals.org

The activity of bicarbonate transporters, such as the sodium-driven chloride bicarbonate exchanger (NBCn2/NCBE), anion exchanger 2 (AE2), and sodium bicarbonate cotransporter 2 (NBCe2), is dependent on the availability of bicarbonate. nih.gov By reducing the intracellular concentration of bicarbonate through carbonic anhydrase inhibition, acetazolamide can directly impact the transport rate of these transporters. nih.gov

Table 1: Impact of Acetazolamide on Ion Fluxes and Transporter Activity

Role in Acid-Base Homeostasis within Specific Cell Types and Tissues

Acetazolamide plays a significant role in modulating acid-base homeostasis in various cell types and tissues primarily through its inhibition of carbonic anhydrase. researchgate.netlww.com This enzyme is crucial for the rapid interconversion of CO2 and water to bicarbonate and protons, a fundamental reaction in maintaining pH balance. nih.gov

In the kidneys, acetazolamide's most well-understood effect is the induction of metabolic acidosis. atsjournals.org By inhibiting carbonic anhydrase in the proximal renal tubules, it decreases the reabsorption of bicarbonate, leading to its increased excretion in the urine. researchgate.net This loss of bicarbonate from the blood results in a decrease in serum pH. researchgate.net Studies in critically ill patients with metabolic alkalosis have shown that a single dose of acetazolamide can effectively correct the alkalosis by decreasing the serum strong ion difference (SID), primarily through an increase in serum chloride. researchgate.net

Within the central nervous system, carbonic anhydrase is abundant in glial cells and the choroid plexus. pnas.org Its inhibition by acetazolamide can lead to an increase in brain CO2 levels and a decrease in the pH of the extracellular fluid. mdpi.com This acidification is thought to contribute to its anticonvulsant effects. mdpi.com

In the context of tumors, the CO2/HCO3- buffer system is critical for maintaining a relatively alkaline intracellular pH (pHi), which is favorable for cancer cell proliferation. nih.gov Inhibition of carbonic anhydrase activity by acetazolamide has been shown to reduce the rate of pHi recovery after an acid load in tumor spheroids, suggesting that it impairs the ability of cancer cells to regulate their internal pH. nih.gov

Effects on Cellular Buffering Capacity and pH Regulation

Acetazolamide influences cellular buffering capacity and pH regulation by interfering with the carbonic acid-bicarbonate buffer system. The enzyme carbonic anhydrase, which acetazolamide inhibits, plays a vital role in accelerating the hydration of CO2 to carbonic acid, which then dissociates into bicarbonate and a proton. pnas.org This process is a key component of the cell's ability to buffer changes in pH.

Studies have shown that by inhibiting carbonic anhydrase, acetazolamide can decrease the extracellular buffering capacity. pnas.org This can lead to an enhancement of alkaline shifts in pH associated with synaptic transmission in the brain. pnas.org In hippocampal slices, reducing the buffering capacity of the extracellular solution by lowering bicarbonate and CO2 levels increased the acid-sensing ion channel (ASIC)-dependent excitatory post-synaptic current. researchgate.net Conversely, increasing the buffering capacity had the opposite effect. researchgate.net

In rat middle cerebral arteries, inhibition of intracellular carbonic anhydrases with acetazolamide decelerated the rate of intracellular acidification upon the application of CO2/HCO3-. nih.gov However, it did not significantly affect the total intracellular buffering capacity when measured as a function of intracellular pH. nih.gov

In the context of muscle physiology, the inhibition of extracellular muscle carbonic anhydrase by acetazolamide has been shown to decrease lactate (B86563) transport and delay its accumulation in the blood during exercise. physiology.org This suggests that carbonic anhydrase activity is important for facilitating the transport of protons and lactate out of muscle cells, thereby contributing to pH regulation during intense physical activity. physiology.org

In Vitro Cellular and Biochemical Studies

Investigation of Acetazolamide's Effects on Neuronal Excitability and Epileptiform Synchronization in Brain Slices

In vitro studies using brain slices have provided significant insights into the mechanisms by which acetazolamide modulates neuronal excitability and suppresses epileptiform activity. A key finding is that acetazolamide reduces in vitro epileptiform synchronization. mdpi.comnih.gov This effect is largely attributed to its inhibition of carbonic anhydrase, which leads to changes in both intracellular and extracellular pH and alters GABAergic signaling. mdpi.comnih.gov

Depolarizing GABA_A receptor-mediated currents, which are partly carried by bicarbonate (HCO3-) efflux, are implicated in the initiation of ictal-like epileptiform events. nih.gov By inhibiting carbonic anhydrase, acetazolamide reduces the availability of HCO3-, thereby diminishing these depolarizing currents and decreasing neuronal excitability. nih.gov This leads to a reduction in the cumulative duration of ictal discharges in brain slices. nih.gov

Furthermore, acetazolamide has been shown to reduce the occurrence of high-frequency oscillations (HFOs) associated with epileptiform discharges. nih.gov This suggests that acetazolamide-induced depression of excitability contributes to a decrease in epileptiform synchronization. nih.gov In studies on the CA3 region of the hippocampus, blocking carbonic anhydrase activity with acetazolamide was found to reduce the duration and amplitude of long-lasting interictal events. nih.gov

Systemic administration of acetazolamide has also been observed to potentiate hippocampal-prefrontal paired-pulse facilitation while exerting a net inhibitory effect on the firing of single units in the prefrontal cortex. conicet.gov.ar This suggests that acetazolamide can have complex and region-specific effects on neuronal activity and synaptic plasticity.

Table 2: Effects of Acetazolamide on Neuronal Excitability and Epileptiform Synchronization in Brain Slices

Studies on Cellular Proliferation and Apoptosis in Preclinical Cancer Models

Preclinical in vitro and in vivo studies have demonstrated that acetazolamide possesses anti-proliferative and pro-apoptotic properties in various cancer models. These effects are often linked to its inhibition of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors that contributes to an acidic tumor microenvironment and promotes cancer cell survival and proliferation. oncotarget.comunil.ch

In preclinical models of neuroblastoma, the combination of acetazolamide with the histone deacetylase inhibitor MS-275 significantly inhibited cell growth, induced cell cycle arrest, and promoted apoptosis in SH-SY5Y, SK-N-SH, and SK-N-BE(2) cell lines. nih.gov This combination therapy also led to a significant reduction in tumor growth in a preclinical xenograft model. nih.gov

Similarly, in models of colon cancer, combining acetazolamide with the mTOR inhibitor rapamycin (B549165) resulted in stronger anti-cancer effects than either drug alone. oncotarget.com Acetazolamide was found to specifically reduce cancer cell proliferation in hypoxic regions of the tumors. oncotarget.comunil.ch Research on LS174T colorectal cancer cells showed that acetazolamide had a concentration- and time-dependent antiproliferative effect. researchgate.net

Furthermore, in laryngeal carcinoma cells, acetazolamide has been shown to have direct antiproliferative and pro-apoptotic activity through the downregulation of aquaporin-1. mdpi.com In another study involving neuroblastoma xenografts, the co-administration of acetazolamide with cisplatin (B142131) and fendiline (B78775) increased the number of apoptotic cells and reduced the expression of malignancy markers. mdpi.com

Table 3: Effects of Acetazolamide on Cellular Proliferation and Apoptosis in Preclinical Cancer Models

Analysis of Angiogenesis Inhibition in Cellular Systems

Acetazolamide has been investigated for its potential to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor development. amegroups.cn In vitro studies have demonstrated that acetazolamide can directly affect endothelial cells, which are fundamental to the structure of blood vessels.

One key area of investigation has been the effect of acetazolamide on endothelial cell proliferation. Using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, researchers have shown that acetazolamide has a significant inhibitory effect on the proliferation of endothelial cells. amegroups.cnnih.govresearchgate.net This suggests that the compound can slow down the growth of the cellular components required for creating new vessels.

Further evidence of its anti-angiogenic properties comes from the chorioallantoic membrane (CAM) assay, a widely used in vivo model to study angiogenesis. In the CAM of a developing chick embryo, acetazolamide treatment resulted in a significant inhibition of new blood vessel formation. amegroups.cnnih.govresearchgate.net This effect is consistent with findings in preclinical tumor models, where the administration of acetazolamide to mice with Lewis-lung-carcinoma led to a significant decrease in the number of capillaries and post-capillary venules within the tumor tissue. amegroups.cnnih.gov

The mechanism for this anti-angiogenic activity may be linked to the compound's effect on aquaporin-1 (AQP1), a water channel protein. AQP1 is expressed in the endothelial cells of capillaries and post-capillary venules in tumor tissues. amegroups.cnnih.gov Studies have demonstrated that acetazolamide treatment not only reduces the density of these microvessels but also suppresses the expression of AQP1 protein. amegroups.cnmdpi.com This suggests that acetazolamide's ability to interfere with AQP1 function or expression could be a key mechanism behind its anti-angiogenic effects. amegroups.cn

Table 1: Summary of In Vitro and Cellular Studies on Acetazolamide and Angiogenesis

Experimental ModelAssay/MethodKey FindingsReference
Human Endothelial CellsMTT Proliferation AssayShowed significant inhibition of endothelial cell proliferation. amegroups.cnnih.gov
Chick Chorioallantoic Membrane (CAM)Vascular Inhibition TestDemonstrated a significant inhibitory effect on new blood vessel formation. amegroups.cnnih.gov
Lewis-Lung-Carcinoma (in vivo)ImmunohistochemistryDecreased the number of capillaries and post-capillary venules in tumor tissue. Reduced AQP1 protein expression in microvessels. amegroups.cnnih.gov
Human Colorectal Adenocarcinoma Cells (SW620)Wound Healing & Clonogenic AssayInhibited cell migration and colony formation ability in a dose-dependent manner. researchgate.net

Biochemical and Cellular Studies on Melanogenesis Inhibition

Acetazolamide has been identified as a potent inhibitor of melanogenesis, the process of melanin (B1238610) production. nih.govresearchgate.net Investigations using enzymatic, cellular, and computational approaches have elucidated its mechanism of action.

Biochemical studies focusing on tyrosinase, the key enzyme in melanin synthesis, reveal that acetazolamide demonstrates significant inhibitory activity. nih.gov Enzyme kinetic analysis has characterized acetazolamide as a non-competitive inhibitor of mushroom tyrosinase. researchgate.net This means it binds to a site on the enzyme other than the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. researchgate.net Notably, its inhibitory potency, measured by the half-maximal inhibitory concentration (IC50), was found to be greater than that of kojic acid, a standard tyrosinase inhibitor. nih.govresearchgate.net

In cellular systems, using A375 human melanoma cells, acetazolamide has been shown to reduce melanin content. nih.govresearchgate.net The compound's effect is twofold: it directly inhibits the activity of cellular tyrosinase and also suppresses the expression of the tyrosinase enzyme at the protein level. researchgate.net Western blot analyses confirmed that treatment with acetazolamide significantly decreased the expression level of tyrosinase in these cells. nih.govresearchgate.net These in vitro experiments were conducted without evidence of cytotoxicity from the compound. nih.gov

Table 2: Research Findings on Melanogenesis Inhibition by Acetazolamide

ParameterModel/AssayResultReference
Tyrosinase Inhibition (IC50)Mushroom Tyrosinase Assay7.895 ± 0.24 µM (Compared to Kojic Acid: 16.84 ± 0.64 µM) nih.govresearchgate.net
Inhibition KineticsLineweaver-Burk Plot AnalysisNon-competitive inhibition researchgate.net
Melanin ContentA375 Human Melanoma CellsSignificantly decreased melanin synthesis. researchgate.net
Tyrosinase ExpressionWestern Blot (A375 Cells)Significantly decreased the protein expression level of tyrosinase. nih.govresearchgate.net
PigmentationZebrafish Embryo ModelSignificantly decreased embryo pigmentation at 40 µM. nih.govresearchgate.net

Preclinical In Vivo Model Studies (Non-Human)

Impact on Tissue-Specific Carbonic Anhydrase Activity (e.g., skeletal muscle, renal tubules)

Preclinical studies in animal models have confirmed that acetazolamide inhibits carbonic anhydrase (CA) activity in various tissues, most notably the renal tubules. In rat models, intravenous administration of acetazolamide led to a significant decrease in absolute proximal water and CO2 reabsorption in the kidneys. tandfonline.com This is a direct consequence of inhibiting CA in the epithelial cells of the proximal tubule, which is crucial for bicarbonate reabsorption. tandfonline.comnih.gov Studies in dogs with induced acidosis further demonstrated that acetazolamide significantly inhibits bicarbonate, sodium, and chloride reabsorption in the proximal tubule. nih.gov In mice bearing Lewis lung carcinomas, acetazolamide significantly inhibited CA activity within the tumor tissue itself, highlighting its action beyond the kidneys. mdpi.com Evidence also points to the existence and functional role of carbonic anhydrase in skeletal muscle, where it is thought to facilitate the transport of carbon dioxide. physiology.org

Modulation of Inflammatory Responses (e.g., Neuroinflammation, Cytokine Expression like IL-6, NRF2 activity)

Acetazolamide has demonstrated the ability to modulate inflammatory responses in several preclinical models. In animal studies, it has been shown to suppress microglial activity, which is a key component of neuroinflammation. medcentral.com Microglia are the primary immune cells of the central nervous system, and their persistent activation can lead to chronic neuroinflammation. medcentral.com

In a rat model of severe experimental pulmonary hypertension (SU/Hx model), acetazolamide treatment was found to ameliorate the condition by blunting both pulmonary and systemic inflammation. nih.gov This study observed that acetazolamide reduced the expression of inflammatory markers in bone marrow-derived macrophages (BMDMs). nih.gov Specifically, the expression of carbonic anhydrase isoform 2 was found to be increased in alveolar macrophages from the hypertensive animals, and acetazolamide treatment had distinct effects on both classically (M1) and alternatively (M2) activated macrophages. nih.gov Furthermore, inflammatory cytokines like IL-6 are known to contribute to the progression of pulmonary hypertension, and acetazolamide's ability to inhibit the inflammatory processes that drive the production of such cytokines is a key part of its therapeutic effect in this model. nih.gov

Investigations of Antimicrobial Activity Against Drug-Resistant Pathogens (e.g., Neisseria gonorrhoeae, Vancomycin-Resistant Enterococci, Plasmodium falciparum)

Recent preclinical research has explored the repurposing of acetazolamide as an antimicrobial agent, with notable success in in vivo models against drug-resistant bacteria. mdpi.com This activity is linked to the inhibition of bacterial carbonic anhydrases, which are vital for the pathogen's metabolism, pH balance, survival, and virulence. mdpi.comresearchgate.net

In studies involving vancomycin-resistant enterococci (VRE), a significant public health threat, acetazolamide demonstrated potent activity. nih.gov It was shown to inhibit various clinical VRE strains at clinically achievable concentrations. nih.gov In two different in vivo mouse models—a murine VRE colonization-reduction model and a VRE septicemia model—acetazolamide was found to outperform linezolid (B1675486), a standard antibiotic for VRE infections. nih.gov

Significant efficacy has also been demonstrated against Neisseria gonorrhoeae, another pathogen known for extensive drug resistance. researchgate.net Acetazolamide exhibited potent anti-gonococcal activity in vitro, inhibiting the growth of various strains. researchgate.net This was followed by in vivo validation in a mouse model of N. gonorrhoeae genital tract infection, where treatment with acetazolamide significantly reduced the gonococcal burden in the vagina of infected mice by 90% after three days of treatment compared to controls. researchgate.net These findings suggest that inhibiting bacterial carbonic anhydrases is a viable strategy for developing new antibacterial agents. mdpi.comresearchgate.net

Table 3: In Vivo Antimicrobial Efficacy of Acetazolamide

PathogenAnimal ModelKey FindingsReference
Vancomycin-Resistant Enterococci (VRE)Mouse models (VRE colonization-reduction and VRE septicemia)Outperformed linezolid in reducing VRE CFU counts. nih.gov
Neisseria gonorrhoeaeMouse model of genital tract infectionSignificantly reduced gonococcal burden by 90% in the vagina after 3 days of treatment. researchgate.net

Studies on Water Transport Regulation in Animal Models

Acetazolamide's effect on water transport has been extensively studied in animal models, particularly concerning its diuretic action in the kidneys. plos.org While its primary mechanism is the inhibition of carbonic anhydrase, research suggests a more complex role involving the regulation of aquaporin water channels. tandfonline.complos.org

In studies using Sprague Dawley rats, acetazolamide administration initially decreased carbonic anhydrase activity, but this activity gradually recovered. plos.org However, the diuretic effect remained significant. plos.org This was correlated with a significant decrease in the protein expression of aquaporin-1 (AQP1) in the renal proximal tubules after 7 and 14 days of treatment. plos.org To confirm the role of AQP1, studies were conducted in AQP1 knock-out mice. In these mice, the diuretic effect of acetazolamide was cancelled, whereas it was sustained in wild-type mice. plos.org This provides strong evidence that acetazolamide's diuretic effect is mediated, at least in part, through the regulation of AQP1. plos.org

Further in vivo studies in rats showed that acetazolamide infusion decreased water reabsorption in the proximal tubules by as much as 50%. tandfonline.com Similarly, in dogs, acetazolamide administration led to a significant increase in urine flow and the fractional excretion of water and electrolytes. nih.gov The proposed mechanism involves acetazolamide facilitating the translocation of AQP1 to the cell membrane, followed by its ubiquitin-mediated degradation, ultimately reducing the capacity for water reabsorption in the renal tubules. plos.org

Impact on Pathological Cell Growth and Development in Disease Models (e.g., intestinal polyp development in Min mice)

Research using the Apc mutant Min mouse model, which is genetically predisposed to developing numerous intestinal polyps, has demonstrated a significant inhibitory effect of Acetazolamide(1-) on the development of these precancerous lesions. nih.govresearchgate.net In these studies, administration of Acetazolamide(1-) in the diet led to a notable reduction in the total number of intestinal polyps. nih.gov Specifically, treatment with 200 ppm and 400 ppm of Acetazolamide(1-) for eight weeks decreased the total polyp count by approximately 28% and 46%, respectively, compared to the control group. nih.gov This suppressive effect was observed throughout the small intestine, with a statistically significant reduction in polyp numbers in all sections at the higher concentration. nih.gov

The mechanisms underlying this inhibition of polyp formation involve the modulation of key cellular processes, including cell proliferation and apoptosis. researchgate.net Immunohistochemical analysis of the intestinal polyps from Acetazolamide(1-)-treated Min mice revealed a significant decrease in the percentage of cells positive for Proliferating Cell Nuclear Antigen (PCNA), a marker of cell proliferation. nih.govresearchgate.net The percentage of PCNA-positive cells was reduced from 51.0% in the untreated group to 28.7% in the group treated with 400 ppm Acetazolamide(1-). nih.gov

Conversely, Acetazolamide(1-) treatment was found to promote apoptosis, or programmed cell death, within the polyp epithelial cells. researchgate.net The rate of apoptotic cells, identified by single-stranded DNA (ssDNA) staining, was significantly increased in the intestinal polyps of mice receiving Acetazolamide(1-). nih.gov The percentage of ssDNA positive cells rose from 14.7% in the control group to 22.8% in the 400 ppm treatment group. nih.gov This pro-apoptotic effect was further supported by the observed downregulation of the anti-apoptotic factor Bcl-2 at the mRNA level. nih.govresearchgate.net

Furthermore, investigations into the molecular pathways affected by Acetazolamide(1-) have highlighted its influence on inflammatory and signaling cascades implicated in tumorigenesis. The expression of proinflammatory cytokines, such as Interleukin-6 (IL-6), which is known to promote cell proliferation, was found to be decreased in the intestinal polyps of treated mice. researchgate.netnih.gov This reduction in IL-6 likely contributes to the observed suppression of polyp growth, as it is associated with the downregulation of its target genes c-Myc and cyclin D1. mdpi.com

Additionally, studies using human colon cancer cell lines have indicated that Acetazolamide(1-) can strongly induce the transcriptional activation of NF-E2-related factor 2 (NRF2). researchgate.netnih.gov NRF2 is a key regulator of cellular defense mechanisms, and its activation by Acetazolamide(1-) suggests a role in mitigating the oxidative stress and inflammation that can drive intestinal carcinogenesis. researchgate.net The activation of NRF2 and subsequent upregulation of its target genes were also observed in the intestinal polyps of the Acetazolamide(1-)-treated Min mice. researchgate.netnih.gov Some research also points to the involvement of the Wnt/β-catenin signaling pathway, a critical pathway in the development of most colorectal cancers. nih.govembopress.org While a direct link in the Min mouse model in these specific studies was not the primary focus, the known role of β-catenin in intestinal polyp formation in these mice suggests that modulation of this pathway could be a contributing factor to the observed effects of Acetazolamide(1-). researchgate.net

Interactive Data Table: Effect of Acetazolamide(1-) on Intestinal Polyp Development in Min Mice

Treatment GroupTotal Number of Polyps (Mean ± SD)% of ControlChange in Cell Proliferation (PCNA+)Change in Apoptosis (ssDNA+)
Control (0 ppm) 48.8 ± 18.8100%51.0%14.7%
200 ppm Acetazolamide(1-) 35.2 ± 9.272.1%Not ReportedNot Reported
400 ppm Acetazolamide(1-) 26.2 ± 7.8**53.7%28.7%22.8%
Data derived from studies on male Apc-mutant Min mice treated for 8 weeks. nih.govresearchgate.net
p < 0.05, **p < 0.01 compared to the untreated control group.

Advanced Methodological Approaches for Acetazolamide Research

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To achieve a holistic understanding of Acetazolamide's effects, researchers are increasingly turning to multi-omics strategies. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound. techscience.commdpi.com While single-omic studies provide a snapshot of one molecular layer, an integrated approach can reveal the intricate cascade of events triggered by carbonic anhydrase inhibition. mdpi.com

For instance, proteomics can identify changes in protein expression levels downstream of Acetazolamide's primary target, while metabolomics can reveal shifts in metabolic pathways. researchgate.netmdpi.com By combining these datasets, researchers can connect the inhibition of a specific enzyme to broader physiological changes, offering a more complete mechanistic explanation. jci.org This is particularly valuable for understanding the polypharmacology of Acetazolamide (B1664987) and identifying potential new applications or off-target effects. Data-driven approaches, using statistical techniques or machine learning, can then be employed to analyze these complex, high-dimensional datasets to formulate and test new hypotheses. unimi.it The application of these powerful tools can help elucidate the dynamic regulatory networks that allow cells to adapt to the enzymatic inhibition induced by Acetazolamide. researchgate.net

Table 1: Application of Omics Technologies in Acetazolamide Research

Omics Field Research Application Potential Insights for Acetazolamide
Transcriptomics Measures the expression levels of all RNA transcripts in a cell or tissue. Identification of genes whose expression is altered following carbonic anhydrase inhibition, revealing compensatory mechanisms or downstream signaling pathways.
Proteomics Large-scale study of proteins, their structures, and functions. Quantifying changes in the abundance of proteins involved in ion transport, pH regulation, and other cellular processes affected by Acetazolamide. mdpi.com
Metabolomics Comprehensive analysis of all metabolites within a biological system. Mapping the systemic shifts in metabolic pathways due to altered bicarbonate and CO2 levels, identifying novel biomarkers of drug response. mdpi.comalwsci.com
Multi-Omics Integration Combined analysis of data from two or more omics fields. Building comprehensive models of Acetazolamide's mechanism of action, linking initial enzyme inhibition to global changes in gene expression, protein function, and metabolic state. techscience.com

Development of Novel Analytical Techniques for Acetazolamide and its Metabolites in Biological Samples

Accurate and sensitive detection of Acetazolamide and its metabolites is fundamental for research. While techniques like high-performance liquid chromatography (HPLC) have long been used, recent advancements focus on creating more rapid, sensitive, and specific methods for non-clinical research applications. nih.govresearchgate.net

One area of innovation is the development of novel electrochemical sensors. For example, a sensor using a glassy carbon electrode modified with carbon nanofibers has been developed for the determination of Acetazolamide. researchgate.net This methodology offers high sensitivity and a low detection limit, providing an excellent tool for quantifying the compound in various research matrices like spiked human serum. researchgate.net These sensors work by measuring the electrochemical behavior of Acetazolamide, and their performance can be optimized by adjusting variables such as pH and the amount of modifying material. researchgate.net

Advanced hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are considered the gold standard for analyzing drug metabolites. alwsci.com Tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, allowing for the detection of trace levels of Acetazolamide and its metabolites in complex biological matrices by identifying their unique fragmentation patterns. alwsci.comnih.gov High-resolution mass spectrometry (HRMS) further enhances this by providing precise mass measurements that can help identify novel or unexpected metabolites during drug discovery research. alwsci.com

Table 2: Comparison of Novel Analytical Techniques for Acetazolamide Detection

Technique Principle Key Advantages in a Research Context
Carbon Nanofiber-Based Electrochemical Sensor Measures the differential pulse voltammetry of Acetazolamide at a modified glassy carbon electrode. researchgate.net High sensitivity (1.142 µA/µM), low limit of detection (0.06 µM), rapid analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase, followed by UV detection. nih.govresearchgate.net Robust, reproducible, and suitable for quantifying Acetazolamide in various biological fluids like aqueous and vitreous humor. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. alwsci.comnih.gov Considered the gold standard for metabolite analysis; can detect trace levels and provide structural information through fragmentation patterns. alwsci.com

Advancements in High-Throughput Screening for Identification of Novel Acetazolamide-like Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify new inhibitors of specific targets, such as carbonic anhydrase. axxam.com HTS assays are designed to be robust, reproducible, and suitable for full automation, often using 384-well or 1536-well microplates. axxam.com

Several HTS methodologies have been successfully employed to find novel carbonic anhydrase inhibitors. A common approach is a colorimetric assay that monitors the enzyme's esterase activity against a substrate like 4-nitrophenyl acetate. nih.govresearchgate.net This method proved effective in a screen of 960 biologically active small molecules, where it not only identified known inhibitors like Acetazolamide but also novel classes of non-sulfonamide inhibitors such as thioxolone. nih.govresearchgate.net

More advanced HTS techniques are also emerging. The DNA-linked inhibitor antibody assay (DIANA) has been adapted for HTS to identify inhibitors of human carbonic anhydrase IX (CAIX), a promising drug target. nih.gov Another innovative approach is an LC-MS-based HTS workflow designed to mitigate the common problems of false positives and false negatives. researchgate.net This method selectively identifies hits only when a ligand is displaced from the binding site of interest, ensuring higher quality hits. researchgate.net These screening campaigns have successfully identified novel inhibitors with different chemical scaffolds, such as those based on coumalic acid, which show potent and selective activity against tumor-related carbonic anhydrase isoforms. mdpi.com

Table 3: Examples of Inhibitors Identified Through High-Throughput Screening

Compound/Class Screening Method Target Isoform Significance
Furosemide, Halazone Esterase activity assay Carbonic Anhydrase II Previously unidentified CA inhibitors found in a screen of known drugs. nih.govresearchgate.net
Thioxolone Esterase activity assay Carbonic Anhydrase II Represents a novel class of non-sulfonamide CA inhibitors. nih.govresearchgate.net
Coumalic Acid Derivatives Stopped-flow CO2 hydrase assay Carbonic Anhydrase IX, XII A new series of potent and selective inhibitors with a pyran-2-one core, distinct from the classic sulfonamide structure. mdpi.com
Novel IOCB Library Hits DNA-linked inhibitor antibody assay (DIANA) Carbonic Anhydrase IX Identification of three novel and potent CAIX inhibitors from a unique compound library. nih.gov

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating acetazolamide’s therapeutic efficacy in conditions like idiopathic intracranial hypertension (IIH)?

  • Methodological Answer : Use a randomized, double-masked, placebo-controlled trial (RCT) with a low-sodium weight-reduction diet as a baseline intervention. Measure primary outcomes such as perimetric mean deviation (PMD) in visual fields and secondary outcomes like papilledema grade and quality-of-life metrics. Ensure stratification by baseline PMD (-2 to -7 dB) and use mixed linear regression for analysis .
  • Data Reference : In IIH trials, acetazolamide (up to 4 g/day) showed a 0.71 dB greater PMD improvement vs. placebo (95% CI: 0–1.43 dB; p = 0.05) and a -0.70 reduction in papilledema grade (p < 0.001) .

Q. How should researchers control for confounding variables in studies investigating acetazolamide’s effects on gene expression?

  • Methodological Answer : Use multivariate regression models to account for covariates such as prophylactic acetazolamide use, hypoxia exposure duration, and post-transcriptional modifications. Report raw and adjusted data separately and validate findings with proteomic assays to confirm protein-level changes .

Q. What are the key considerations for designing dose-response studies on acetazolamide in altitude sickness prevention?

  • Methodological Answer : Implement a meta-analysis framework to compare doses (250 mg, 500 mg, 750 mg daily) across RCTs. Use a standardized data extraction tool to collect outcomes like Acute Mountain Sickness (AMS) incidence and arterial blood gas parameters. Assess heterogeneity via I² statistics and perform subgroup analyses by ascent rate and baseline altitude .
  • Data Reference : A meta-analysis confirmed 250 mg/day as the lowest effective dose for AMS prevention (RR: 0.72; 95% CI: 0.62–0.84) .

Advanced Research Questions

Q. How can researchers resolve contradictions in acetazolamide’s efficacy across multi-center trials for obstructive sleep apnea (OSA) in high-altitude populations?

  • Methodological Answer : Conduct a per-protocol analysis alongside intention-to-treat (ITT) to identify protocol deviations. Use multiple imputation with chained equations to handle missing data and perform sensitivity analyses to test robustness. Report unadjusted mean differences with 95% CIs for primary outcomes like apnea-hypopnea index (AHI) changes .

Q. What mechanistic hypotheses explain acetazolamide’s effects beyond carbonic anhydrase inhibition (e.g., in bipolar disorders)?

  • Methodological Answer : Design in vitro assays to test acetazolamide’s modulation of ion channels (e.g., potassium or calcium channels) in neuronal cell lines. Pair these with transcriptomic profiling (RNA-seq) to identify downstream pathways. Validate findings in animal models of bipolar disorder using behavioral assays (e.g., forced swim test) .

Q. How should thermal analysis (DSC/TGA) be structured to assess acetazolamide-excipient compatibility in formulation studies?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) on binary mixtures of acetazolamide with excipients (e.g., chitosan). Compare melting points, decomposition profiles, and amorphous phase formation via PXRD. Report derivative thermogravimetric (DTG) peaks to identify mass loss events .
  • Data Reference : Acetazolamide decomposes upon melting (~260°C), forming amorphous products confirmed by post-cooling PXRD .

Q. What statistical approaches are recommended for analyzing acetazolamide’s long-term safety in chronic conditions like metabolic alkalosis?

  • Methodological Answer : Use Kaplan-Meier survival analysis for adverse event timelines and Cox proportional hazards models to adjust for covariates like renal function. Report incidence rates (per 100 patient-years) for side effects (e.g., paresthesia, hypokalemia) and conduct dose-stratified analyses .

Methodological Frameworks

Q. How to apply the PICOT framework to formulate research questions on acetazolamide’s pharmacokinetics?

  • Population : Patients with IIH or metabolic alkalosis.
  • Intervention : Acetazolamide at therapeutic doses (e.g., 500 mg BID).
  • Comparison : Placebo or alternative diuretics (e.g., hydrochlorothiazide).
  • Outcome : Plasma half-life (2.4–5.8 hrs), urinary excretion profiles, or CSF pressure changes.
  • Time : Acute (6 hrs post-dose) vs. chronic (6-month follow-up) .

Q. What FINER criteria validate a study on acetazolamide’s neuroprotective mechanisms in hypoxia?

  • Feasible : Access to hypoxic chambers and transgenic animal models.
  • Interesting : Links between carbonic anhydrase inhibition and neuronal survival.
  • Novel : Exploration of HIF-1α-independent pathways.
  • Ethical : Compliance with IACUC guidelines for hypoxia exposure.
  • Relevant : Implications for stroke or traumatic brain injury therapies .

Data Presentation Guidelines

  • Tables : Include TGA/DSC parameters (e.g., onset temperature, mass loss %) for compatibility studies .
  • Figures : Plot PMD trajectories over time in IIH trials, highlighting treatment vs. placebo arms .

Note : Avoid non-peer-reviewed sources (e.g., commercial databases). Prioritize RCTs and mechanistic studies indexed in PubMed/Embase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.